3-(3-Chloro-4-fluorophenyl)propanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZDLPUZAMKBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301197 | |
| Record name | 3-Chloro-4-fluorobenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057671-07-4 | |
| Record name | 3-Chloro-4-fluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluorobenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the plausible synthetic pathways for the preparation of 3-(3-chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the absence of a directly published synthesis for this specific molecule, this paper outlines two primary multi-step strategies derived from established organic chemistry methodologies for structurally analogous compounds. The proposed routes involve the initial synthesis of the precursor alcohol, 3-(3-chloro-4-fluorophenyl)propan-1-ol, followed by its selective oxidation to the target aldehyde.
Proposed Synthetic Pathways
Two principal routes are proposed for the synthesis of this compound:
-
Heck Coupling followed by Reduction and Oxidation: This pathway involves the palladium-catalyzed coupling of an aryl halide with an allyl alcohol derivative, followed by the reduction of the resulting unsaturated intermediate and subsequent oxidation to the aldehyde.
-
Grignard Reaction and Subsequent Oxidation: This approach utilizes the addition of a Grignard reagent to an appropriate electrophile to construct the carbon skeleton, followed by oxidation of the resulting alcohol to the desired propanal.
These pathways are illustrated in the logical relationship diagram below.
Figure 1: Logical flow of the proposed synthetic pathways.
Pathway 1: Heck Coupling, Reduction, and Oxidation
This pathway is a robust method for forming the carbon-carbon bond between the aromatic ring and the propanal side chain.
Step 1a: Heck Coupling of 1-Bromo-3-chloro-4-fluorobenzene with Allyl Alcohol
The Mizoroki-Heck reaction provides an efficient means to couple aryl halides with alkenes. In this proposed step, the commercially available 1-bromo-3-chloro-4-fluorobenzene is reacted with allyl alcohol in the presence of a palladium catalyst.
Experimental Protocol (Adapted from analogous reactions):
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (0.04 eq).
-
Add a base, typically sodium carbonate (2.0 eq) or triethylamine (2.0 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add allyl alcohol (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsaturated intermediate.
Quantitative Data for Analogous Heck Reactions:
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Allyl alcohol | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DMF | 90 | 12 | 85 |
| 1-Bromo-4-chlorobenzene | Allyl alcohol | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 18 | 78 |
Step 1b: Reduction of the Unsaturated Intermediate
The product from the Heck reaction, an unsaturated alcohol or aldehyde, requires reduction of the carbon-carbon double bond to yield 3-(3-chloro-4-fluorophenyl)propan-1-ol.
Experimental Protocol:
-
Dissolve the unsaturated intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-chloro-4-fluorophenyl)propan-1-ol. Further purification may be achieved by column chromatography if necessary.
Quantitative Data for Analogous Reductions:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cinnamyl alcohol | 10% Pd/C | Ethanol | 25 | 4 | >95 |
| 3-(4-Methoxyphenyl)prop-2-en-1-ol | 10% Pd/C | Ethyl Acetate | 25 | 6 | 92 |
Pathway 2: Grignard Reaction and Oxidation
This classical organometallic approach offers an alternative for the construction of the target molecule's carbon framework.
Step 2a: Grignard Reaction of 3-Chloro-4-fluorobenzaldehyde
This step involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with the commercially available 3-chloro-4-fluorobenzaldehyde.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to magnesium turnings.
-
Cool the Grignard reagent to 0 °C and add a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-chloro-4-fluorophenyl)propan-1-ol.
Quantitative Data for Analogous Grignard Reactions:
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethylmagnesium bromide | Diethyl ether | 0 to 25 | 2 | 85-90 |
| 4-Chlorobenzaldehyde | Ethylmagnesium bromide | THF | 0 to 25 | 3 | 88 |
Final Step: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
The final step in both proposed pathways is the oxidation of the primary alcohol to the desired aldehyde. Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two common and effective methods are the use of Pyridinium Chlorochromate (PCC) and the Swern oxidation.
Method A: Pyridinium Chlorochromate (PCC) Oxidation
Experimental Protocol:
-
To a stirred suspension of PCC (1.5 eq) and silica gel or Celite in anhydrous dichloromethane (DCM), add a solution of 3-(3-chloro-4-fluorophenyl)propan-1-ol (1.0 eq) in DCM.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Method B: Swern Oxidation
Experimental Protocol:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 3-(3-chloro-4-fluorophenyl)propan-1-ol (1.0 eq) in DCM.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Analogous Alcohol Oxidations:
| Alcohol | Oxidation Method | Reagents | Solvent | Yield (%) |
| 3-Phenyl-1-propanol | PCC | PCC, Celite | DCM | 85 |
| Benzyl alcohol | Swern | (COCl)₂, DMSO, Et₃N | DCM | 92 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted below.
Figure 2: General experimental workflow.
Conclusion
The synthesis of this compound can be effectively achieved through multi-step synthetic sequences. The choice between the Heck coupling and Grignard reaction pathways for the synthesis of the precursor alcohol will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. Both PCC and Swern oxidations are reliable methods for the final conversion to the aldehyde, with the Swern oxidation often being preferred for its milder conditions and avoidance of chromium-based reagents. The experimental protocols and quantitative data provided, based on analogous transformations, offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
"3-(3-Chloro-4-fluorophenyl)propanal" chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic routes for 3-(3-Chloro-4-fluorophenyl)propanal, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established chemical principles and synthetic methodologies for analogous compounds.
Chemical Identity and Structure
This compound is a substituted aromatic aldehyde. Its core structure consists of a propanal chain attached to a 3-chloro-4-fluorophenyl ring.
Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1057671-07-4[1] |
| Molecular Formula | C₉H₈ClFO[1] |
| Molecular Weight | 186.61 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1CCC=O)F)Cl |
| InChI Key | InChI=1S/C9H8ClFO/c10-8-5-6(1-2-4-12)3-7(11)9-8/h1,3,5H,2,4H2 |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 186.61 g/mol | [1] |
| Purity Specification | ≥ 95% | [1] |
| Appearance | Not Reported | - |
| Boiling Point | Not Reported | - |
| Melting Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Not Reported | - |
| Storage Conditions | Store long-term in a cool, dry place. | [1] |
Proposed Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, several general methods for the preparation of 3-arylpropanals can be adapted. Below are three plausible synthetic routes.
Route 1: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
This is a common and reliable method for the synthesis of aldehydes from primary alcohols. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve 3-(3-Chloro-4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents), to the solution at room temperature. Alternative reagents include Dess-Martin periodinane or a Swern oxidation (oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate for PCC oxidations). Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for Oxidation Synthesis:
Caption: Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol.
Route 2: Reduction of 3-(3-Chloro-4-fluorophenyl)propanoic Acid or its Derivatives
Carboxylic acids and their derivatives, such as esters or acyl chlorides, can be partially reduced to aldehydes using specific reducing agents.
Experimental Protocol:
-
Precursor Preparation: Convert 3-(3-Chloro-4-fluorophenyl)propanoic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl or ethyl ester via Fischer esterification).
-
Reduction:
-
From Acyl Chloride: Dissolve the acyl chloride in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents) dropwise.
-
From Ester: Dissolve the ester in a dry, aprotic solvent like THF or toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.
-
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and an acid or base wash).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Route 3: Hydroformylation of 1-Chloro-2-fluoro-4-vinylbenzene
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This method can produce a mixture of linear and branched aldehydes.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve 1-chloro-2-fluoro-4-vinylbenzene and a suitable catalyst, such as a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine ligand (e.g., triphenylphosphine), in a degassed solvent like toluene.
-
Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (syngas), typically at pressures ranging from 10 to 100 atm. Heat the reaction mixture, usually between 60 and 120 °C. The ratio of CO to H₂ and the choice of ligand can influence the regioselectivity towards the desired linear product.
-
Monitoring and Work-up: Monitor the consumption of the starting material by GC. After cooling and depressurizing the reactor, the catalyst may be removed by precipitation or filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product, which may contain both linear and branched isomers, is purified by column chromatography or distillation to isolate this compound.
Proposed Synthetic Pathway via Hydroformylation:
Caption: Figure 2: Synthetic Pathway via Hydroformylation.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no specific information in the reviewed scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its structural similarity to other biologically active molecules suggests potential applications in medicinal chemistry, but this would require experimental validation.
Safety, Handling, and Storage
Specific safety and hazard information for this compound is not detailed in the available literature. However, based on the functional groups present and data for analogous compounds, the following precautions are recommended:
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing and reducing agents. The supplier recommends long-term storage in a cool, dry place[1].
Conclusion
This compound is a chemical compound with potential applications in research and development. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, identity, and plausible synthetic methodologies based on established organic chemistry principles. Researchers are encouraged to perform their own experimental characterization and safety assessments before use.
References
"3-(3-Chloro-4-fluorophenyl)propanal" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic context of 3-(3-Chloro-4-fluorophenyl)propanal, a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public data on this specific compound, this guide focuses on its fundamental physicochemical characteristics and places it within the broader context of related chemical syntheses.
Core Compound Data
The essential chemical identifiers for this compound are summarized below. This information is critical for accurate substance identification, procurement, and regulatory compliance.
| Parameter | Value | Reference |
| CAS Number | 1057671-07-4 | [1] |
| Molecular Formula | C₉H₈ClFO | [1] |
| Molecular Weight | 186.61 g/mol | [1] |
Synthetic Considerations
A plausible, though not explicitly documented, synthetic route could involve a Wittig-type reaction or a Heck coupling to introduce a two-carbon extension, followed by selective reduction or hydrolysis to yield the propanal moiety. The diagram below illustrates a generalized logical workflow for such a transformation.
References
Spectroscopic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-(3-Chloro-4-fluorophenyl)propanal. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from analogous chemical structures. This guide also outlines the standard experimental protocols for acquiring such spectroscopic data and includes a workflow for the spectroscopic analysis of a novel chemical entity.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document serves as a reference for researchers, providing a predicted spectroscopic profile and the methodologies to obtain and interpret such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | -CHO |
| ~7.3 | Doublet of Doublets (dd) | 1H | Ar-H |
| ~7.1 | Multiplet (m) | 1H | Ar-H |
| ~7.0 | Triplet (t) | 1H | Ar-H |
| ~3.0 | Triplet (t) | 2H | Ar-CH₂- |
| ~2.8 | Triplet of Triplets (tt) | 2H | -CH₂-CHO |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~201 | -CHO |
| ~157 (d, ¹JCF ≈ 248 Hz) | Ar-C-F |
| ~138 | Ar-C |
| ~131 | Ar-CH |
| ~129 | Ar-CH |
| ~122 (d, ²JCF ≈ 18 Hz) | Ar-C-Cl |
| ~117 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~45 | -CH₂-CHO |
| ~28 | Ar-CH₂- |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920-2820 | Medium | C-H Stretch (Aliphatic) |
| ~2720 | Medium | C-H Stretch (Aldehyde) |
| ~1725 | Strong | C=O Stretch (Aldehyde) |
| ~1590 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1490 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1220 | Strong | C-F Stretch |
| ~820 | Strong | C-Cl Stretch |
Sample preparation: Thin film or KBr pellet.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | Medium | [M-CHO]⁺ |
| 141/143 | Medium | [M-CH₂CHO]⁺ |
| 128 | High | [C₇H₄FCl]⁺ (Tropylium ion fragment) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Solvent and Reference: CDCl₃ is a common solvent. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) system (GC-MS).
Procedure (Electron Ionization - EI):
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer. For direct infusion, a small amount of the sample is introduced directly into the ion source.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern to deduce the molecular structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound, which can be invaluable for its synthesis, characterization, and further application in research and development. The outlined experimental protocols offer a standardized approach for obtaining the actual spectroscopic data. The provided workflow for spectroscopic analysis serves as a logical framework for the structural elucidation of novel chemical entities. Researchers are encouraged to use this guide as a reference while obtaining and interpreting experimental data for this compound.
The Elusive Thermodynamic and Kinetic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available thermodynamic and kinetic data for the compound 3-(3-Chloro-4-fluorophenyl)propanal (CAS No. 1057671-07-4). Despite a comprehensive search of scientific literature and chemical databases, it is concluded that detailed experimental or computational data on the thermodynamic and kinetic properties of this specific molecule is not publicly available at this time. This document summarizes the limited available information and provides context by presenting data for structurally related compounds. The absence of published experimental protocols and biological pathway information is also noted.
Introduction
This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. A thorough understanding of its thermodynamic and kinetic properties is crucial for process development, reaction optimization, and the prediction of its behavior in biological systems. However, this compound appears to be a relatively novel or niche research chemical with limited characterization in the public domain.
Physicochemical Properties of this compound
The primary identifying information for the target compound is its CAS number: 1057671-07-4. While commercial suppliers list this compound, they do not provide detailed physicochemical data beyond its molecular formula and weight.
Table 1: Basic Information for this compound
| Property | Value | Source |
| CAS Number | 1057671-07-4 | Chemical Supplier Catalogs[1][2] |
| Molecular Formula | C₉H₈ClFO | Calculated |
| Molecular Weight | 186.61 g/mol | Calculated |
A specific Safety Data Sheet (SDS) for this compound containing experimental physical properties like melting point, boiling point, or density could not be located.
Thermodynamic and Kinetic Data: A Notable Absence
Extensive searches for experimental or computationally derived thermodynamic and kinetic data for this compound did not yield any specific results. Key parameters such as enthalpy of formation, Gibbs free energy of formation, heat capacity, reaction rate constants, and activation energies remain uncharacterized in publicly accessible literature.
Data for Structurally Related Compounds
To provide a frame of reference, the following tables summarize available data for structurally similar compounds. It is critical to note that this data is not for this compound and should be interpreted with caution.
Table 2: Physicochemical Data for Related Phenylpropanal Derivatives
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form | Refractive Index | Density (g/mL at 25 °C) | Flash Point (°C) |
| 3-(3-Chlorophenyl)propionaldehyde | 136415-83-3 | 168.62 | Liquid | n20/D 1.539 | 1.145 | > 110 (closed cup)[3] |
Table 3: Safety and Hazard Information for Related Aldehydes
| Compound Name | Hazard Classifications | Signal Word | Hazard Statements |
| 3-(3-Chlorophenyl)propionaldehyde | Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 | Danger | H302, H315, H317, H318, H335[3] |
| Propanal | Flam. Liq. 2, Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Aquatic Acute 3 | Danger | H225, H302 + H332, H315, H318, H335, H402 |
| 3-Chloro-4-fluorobenzaldehyde | Not fully characterized | Warning | May cause skin, eye, and respiratory irritation[4] |
Experimental Protocols and Methodologies
Signaling Pathways and Biological Activity
There is no information available in scientific databases regarding the involvement of this compound in any biological signaling pathways, nor are there any published studies on its bioactivity.
Logical Relationships and Experimental Workflows
Due to the lack of experimental data and established research on this compound, it is not possible to construct a meaningful diagram of experimental workflows or logical relationships for its study. A hypothetical workflow for its characterization would follow standard procedures for a novel chemical entity.
Caption: A generalized, hypothetical workflow for the synthesis and characterization of a novel chemical compound.
Conclusion
This technical guide highlights a significant gap in the publicly available scientific data for this compound. While the compound is commercially available for research purposes, its fundamental thermodynamic and kinetic properties have not been reported. Researchers and drug development professionals are advised to treat this compound as largely uncharacterized and to perform necessary analytical and safety assessments prior to its use. Future experimental and computational studies are required to elucidate the thermodynamic and kinetic profile of this molecule.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-4-fluorophenyl)propanal, a halogenated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, potential synthetic routes, and analytical methodologies. Furthermore, it explores the broader context of related halogenated aromatic aldehydes, their significance in drug discovery, and their potential interactions with biological systems, with a particular focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical applications.
Introduction to Halogenated Aromatic Aldehydes
Halogenated aromatic compounds are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Aromatic aldehydes, in turn, are versatile synthetic intermediates, readily participating in a wide array of chemical transformations to construct more complex molecular architectures.[4] The convergence of these two chemical classes in halogenated aromatic aldehydes creates a platform for the synthesis of diverse and biologically active compounds.[1] this compound is a representative member of this class, possessing a unique substitution pattern that makes it an attractive building block for further chemical exploration.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1057671-07-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈ClFO | --INVALID-LINK-- |
| Molecular Weight | 186.61 g/mol | --INVALID-LINK-- |
| Appearance | (Not specified, likely a liquid or low-melting solid) | N/A |
| Boiling Point | (Not specified) | N/A |
| Melting Point | (Not specified) | N/A |
| Solubility | (Not specified, likely soluble in organic solvents) | N/A |
Synthesis of this compound and Related Aldehydes
While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, several plausible synthetic routes can be proposed based on established organic chemistry principles and analogous reactions.
Proposed Synthetic Pathways
Three primary strategies for the synthesis of this compound are outlined below. These methods leverage common starting materials and well-understood reaction mechanisms.
Caption: Proposed synthetic pathways to this compound.
Detailed Experimental Protocols (Proposed)
The following are detailed, albeit proposed, experimental protocols for the synthesis of this compound. These are based on established methodologies for similar transformations.
3.2.1. Synthesis via Heck Reaction and Subsequent Oxidation
This pathway involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by oxidation. A potential starting material is 1-bromo-3-chloro-4-fluorobenzene.[5]
-
Step 1: Heck Coupling of 1-Bromo-3-chloro-4-fluorobenzene with Allyl Alcohol
-
To a solution of 1-bromo-3-chloro-4-fluorobenzene (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added allyl alcohol (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 3-(3-chloro-4-fluorophenyl)prop-2-en-1-ol, is purified by column chromatography.
-
-
Step 2: Oxidation to this compound
-
The allylic alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).
-
An oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield this compound.
-
3.2.2. Synthesis via Wittig Reaction and Hydroboration-Oxidation
This approach utilizes the Wittig reaction to form a carbon-carbon double bond, which is then converted to the aldehyde.[6][7]
-
Step 1: Wittig Reaction of 3-Chloro-4-fluorobenzaldehyde
-
A phosphonium salt, such as (ethyl)triphenylphosphonium bromide, is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
A strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C to 0 °C) to generate the ylide.[8]
-
A solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in the same solvent is then added, and the reaction is allowed to warm to room temperature and stir for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, 1-(3-chloro-4-fluorophenyl)prop-1-ene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.
-
-
Step 2: Hydroboration-Oxidation to the Aldehyde
-
The alkene from the previous step is dissolved in an anhydrous ether solvent (e.g., THF).
-
A solution of a hydroborating agent (e.g., 9-BBN) is added, and the mixture is stirred at room temperature.
-
The reaction is then oxidized by the addition of an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
The resulting alcohol, 3-(3-chloro-4-fluorophenyl)propan-1-ol, is extracted, and the organic layer is dried and concentrated.
-
The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as PCC or by Swern oxidation as described in section 3.2.1, Step 2.
-
Analytical and Spectroscopic Characterization
The identity and purity of this compound and related compounds are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated aromatic aldehydes.[9] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern, allowing for confident identification.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds.[11] For aldehydes, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection and improve chromatographic separation. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[11]
Spectroscopic Methods
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 7.0-7.5 ppm), the aldehyde proton (a triplet around 9.8 ppm), and the two methylene groups of the propanal chain (multiplets between 2.5 and 3.5 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons (some showing C-F coupling), and signals for the two aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹, C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, and absorptions corresponding to the aromatic ring and C-Cl and C-F bonds. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 186.61, along with characteristic isotopic patterns for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely show loss of the propanal side chain. |
Biological Activity and Applications in Drug Discovery
Halogenated aromatic aldehydes and their derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets.
Role as Pharmacophores
The 3-chloro-4-fluorophenyl moiety is present in a number of biologically active molecules. This substitution pattern can influence the electronic properties of the aromatic ring and provide specific interactions with protein binding pockets, potentially enhancing potency and selectivity.
Potential Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental toxins and in various physiological processes.[12] Many halogenated aromatic compounds are known to be ligands for the AhR.[1] Activation of the AhR can lead to the expression of a battery of genes, including cytochrome P450 enzymes involved in metabolism.[12] The interaction of small molecules with the AhR pathway is an active area of research in toxicology and drug development.
References
- 1. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epdf.pub [epdf.pub]
- 5. 1-Bromo-3-chloro-4-fluorobenzene [oakwoodchemical.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. auroraprosci.com [auroraprosci.com]
- 12. The Complex Biology of the Aryl Hydrocarbon Receptor and Its Role in the Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a two-step process commencing with the diazotization of 3-chloro-4-fluoroaniline followed by a Sandmeyer-type bromination to yield 1-bromo-3-chloro-4-fluorobenzene. This intermediate subsequently undergoes a palladium-catalyzed Mizoroki-Heck reaction with allyl alcohol to produce the target aldehyde. This protocol offers a robust and adaptable method for obtaining this compound for research and development purposes.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylpropanal structure is a common motif in a variety of biologically active molecules. A reliable and well-documented synthetic protocol is crucial for ensuring a consistent supply of this intermediate for further chemical elaboration and biological screening. The following protocol details a practical approach for its synthesis, focusing on the well-established Sandmeyer and Heck reactions.
Experimental Protocols
Part 1: Synthesis of 1-Bromo-3-chloro-4-fluorobenzene
This procedure outlines the conversion of 3-chloro-4-fluoroaniline to 1-bromo-3-chloro-4-fluorobenzene via a diazotization-bromination sequence.
Materials:
-
3-Chloro-4-fluoroaniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate beaker, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound via Mizoroki-Heck Reaction
This protocol details the palladium-catalyzed coupling of 1-bromo-3-chloro-4-fluorobenzene with allyl alcohol.
Materials:
-
1-Bromo-3-chloro-4-fluorobenzene
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-3-chloro-4-fluorobenzene (1 equivalent), palladium(II) acetate (0.02-0.05 equivalents), and triphenylphosphine (0.04-0.1 equivalents).
-
Add the anhydrous solvent (acetonitrile or DMF).
-
To this mixture, add allyl alcohol (1.5-2 equivalents) and the base (triethylamine or potassium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Combine the filtrate and washes and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis, based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 3-Chloro-4-fluoroaniline | 1-Bromo-3-chloro-4-fluorobenzene | NaNO₂, CuBr, HBr | Water | 70-85 | >95 (GC) |
| 2 | 1-Bromo-3-chloro-4-fluorobenzene | This compound | Pd(OAc)₂, PPh₃, Et₃N | Acetonitrile | 60-75 | >97 (HPLC) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrobromic acid is highly corrosive. Handle with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-4-fluorophenyl)propanal is a functionalized aromatic aldehyde of significant interest in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical compounds. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties that can influence reaction pathways and biological activity. This document provides an overview of its potential applications as a synthetic building block, based on the reactivity of its precursor, 3-chloro-4-fluorobenzaldehyde, and outlines a proposed protocol for its synthesis.
Application Notes: A Versatile Scaffold in Medicinal Chemistry
While direct literature on the applications of this compound is limited, its precursor, 3-chloro-4-fluorobenzaldehyde , is a well-established building block in the synthesis of a variety of bioactive molecules. The propanal side chain in the target molecule offers a reactive handle for further chemical modifications, suggesting its utility in constructing more complex scaffolds.
3-Chloro-4-fluorobenzaldehyde is recognized for its role in the development of:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The unique substitution pattern can be crucial for modulating the pharmacological profile of a drug candidate.
-
Agrochemicals: This aldehyde is utilized in the creation of novel herbicides and pesticides.[1]
-
Fluorescent Probes: Its chemical properties are leveraged in the design of fluorescent markers for biological imaging.[1]
-
Triclosan Analogs: It has been used in the synthesis of triclosan analogs bearing an isoxazole group.[2][3]
The conversion of the aldehyde group in 3-chloro-4-fluorobenzaldehyde to a propanal moiety, as in the target molecule, extends the carbon chain and introduces a more flexible linker. This modification allows for a broader range of subsequent chemical transformations, making this compound a potentially valuable, albeit novel, building block for accessing new chemical space in drug discovery.
Proposed Synthesis of this compound
A plausible and widely used method for the two-carbon homologation of an aldehyde to a propanal is the Wittig reaction, followed by hydrolysis. This approach offers good control over the formation of the carbon-carbon bond.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are generalized protocols based on established chemical transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of Ethyl 3-(3-chloro-4-fluorophenyl)acrylate (Wittig Reaction)
This protocol describes the formation of an α,β-unsaturated ester from 3-chloro-4-fluorobenzaldehyde using a Horner-Wadsworth-Emmons modification of the Wittig reaction, which often provides higher yields and easier purification.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Chloro-4-fluorobenzaldehyde | 158.56 | 10 | 1.59 g |
| Triethyl phosphonoacetate | 224.16 | 11 | 2.47 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 12 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aqueous NH₄Cl solution | - | - | 20 mL |
| Ethyl acetate | - | - | 100 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (12 mmol).
-
Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (11 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Re-cool the mixture to 0 °C and add a solution of 3-chloro-4-fluorobenzaldehyde (10 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.
Protocol 2: Synthesis of this compound
This two-step protocol involves the reduction of the double bond and the subsequent partial reduction of the ester to the aldehyde.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | 228.64 | 5 | 1.14 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 5-10 mol% |
| Ethanol or Ethyl Acetate | - | - | 50 mL |
| Hydrogen Gas (H₂) | - | - | 1 atm (balloon) or higher pressure |
| Diisobutylaluminium hydride (DIBAL-H) 1.0 M in Toluene | 142.22 | 11 | 11 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
| Methanol | - | - | 5 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |
| Saturated aqueous Rochelle's salt solution | - | - | 20 mL |
Procedure:
Step A: Hydrogenation of the Alkene
-
Dissolve the α,β-unsaturated ester (5 mmol) in ethanol or ethyl acetate (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure hydrogenation or a Parr shaker for higher pressures).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ester. This intermediate can often be used in the next step without further purification.
Step B: Reduction of the Ester to the Aldehyde
-
Dissolve the crude saturated ester from the previous step in anhydrous DCM (50 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 11 mmol) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 1 M HCl or saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
As no specific experimental data for the synthesis of this compound is available in the literature, the following table presents expected outcomes based on similar reported reactions. Actual yields may vary.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) (after purification) |
| 1. Wittig Reaction | Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | 3-Chloro-4-fluorobenzaldehyde | Triethyl phosphonoacetate, NaH | 75-90 | >95 |
| 2. Hydrogenation | Ethyl 3-(3-chloro-4-fluorophenyl)propanoate | Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | H₂, Pd/C | >95 | >95 |
| 3. Ester Reduction | This compound | Ethyl 3-(3-chloro-4-fluorophenyl)propanoate | DIBAL-H | 60-80 | >98 |
Logical Workflow for Synthesis and Application
Caption: Workflow from precursor to potential application.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the established utility of its precursor, 3-chloro-4-fluorobenzaldehyde, and the synthetic accessibility via standard homologation reactions, this compound holds potential for the development of novel molecules in the pharmaceutical and agrochemical sectors. The provided protocols offer a viable starting point for its synthesis and subsequent application in research and development. It is recommended that all reactions are carried out by trained personnel in a controlled laboratory environment.
References
Application Notes and Protocols for the Reduction of 3-(3-Chloro-4-fluorophenyl)propanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the reduction of the aldehyde 3-(3-Chloro-4-fluorophenyl)propanal to its corresponding primary alcohol, 3-(3-Chloro-4-fluorophenyl)propan-1-ol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity for the aldehyde functional group. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable intermediate, and its reduction to 3-(3-Chloro-4-fluorophenyl)propan-1-ol is often a necessary step in the synthesis of more complex molecules, including active pharmaceutical ingredients. Sodium borohydride is the reagent of choice for this transformation due to its operational simplicity, safety, and high selectivity for aldehydes and ketones over other reducible functional groups such as esters or amides.[1][2] This protocol outlines a standard laboratory procedure for this reduction, including reaction setup, workup, and purification.
Key Reaction
The chemical equation for the reduction of this compound to 3-(3-Chloro-4-fluorophenyl)propan-1-ol is shown below:
Experimental Protocol
This protocol describes a typical procedure for the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1–0.2 M concentration).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
Note: The reaction can generate hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
-
Reaction Monitoring:
-
After the addition of NaBH₄ is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is acidic (pH ~3-4) to neutralize the excess NaBH₄ and the borate esters. This step should be done carefully due to hydrogen gas evolution.
-
Remove the methanol or ethanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude 3-(3-Chloro-4-fluorophenyl)propan-1-ol can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical quantitative data for the reduction of an aromatic aldehyde using sodium borohydride. The values presented are illustrative and may vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Aldehyde:NaBH₄) | 1 : 1.2 |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1.5 hours |
| Typical Yield | 90-98% |
| Purity (post-purification) | >99% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the reduction of this compound.
Caption: Workflow for the reduction of this compound.
Signaling Pathway: Mechanism of Aldehyde Reduction by NaBH₄
The diagram below outlines the generally accepted mechanism for the reduction of an aldehyde by sodium borohydride.
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Safety Considerations
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step with acid is exothermic and produces hydrogen gas. It should be performed slowly and with adequate cooling.
Conclusion
This protocol provides a reliable and efficient method for the reduction of this compound to the corresponding primary alcohol. The use of sodium borohydride ensures a high yield and purity of the desired product under mild reaction conditions. This procedure is readily adaptable for various scales and is suitable for use in both research and process development settings.
References
Application Notes: 3-(3-Chloro-4-fluorophenyl)propanal as a Precursor for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(3-Chloro-4-fluorophenyl)propanal is a versatile synthetic intermediate possessing a reactive aldehyde functionality and a halogen-substituted phenyl ring. The 3-chloro-4-fluorophenyl motif is present in numerous pharmacologically active molecules, making this aldehyde a valuable starting material for the construction of novel heterocyclic scaffolds in drug discovery. This document outlines proposed protocols for the synthesis of three key classes of heterocyclic compounds—pyrazoles, dihydropyrimidines, and isoxazoles—utilizing this compound as the primary building block. The following protocols are based on established, high-yield synthetic methodologies for aldehydes.
Application Note 1: Synthesis of 5-Aryl-1H-Pyrazole Derivatives
Pyrazoles are a prominent class of N-heterocycles known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This protocol describes a proposed three-component reaction for the synthesis of pyrazole derivatives from this compound.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the three-component synthesis of pyrazoles.
Proposed Experimental Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), a substituted hydrazine such as phenylhydrazine hydrochloride (1.0 eq), and a 1,3-dicarbonyl compound like ethyl acetoacetate (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (0.2 eq).
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data Summary (Hypothetical)
| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Acetylacetone | 5 | 85 |
| 2 | Phenylhydrazine | Ethyl Acetoacetate | 4 | 92 |
| 3 | 4-Methylphenylhydrazine | Acetylacetone | 6 | 88 |
| 4 | 4-Chlorophenylhydrazine | Ethyl Acetoacetate | 5 | 90 |
Application Note 2: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
Dihydropyrimidinones (DHPMs) are medicinally important heterocycles, with several derivatives used as calcium channel blockers and antihypertensive agents. The Biginelli reaction is a highly efficient one-pot synthesis of DHPMs from an aldehyde, a β-ketoester, and urea or thiourea.
Biginelli Reaction Pathway
Caption: Key steps in the Biginelli dihydropyrimidine synthesis.
Proposed Experimental Protocol
-
Reagent Addition: In a 50 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Solvent and Catalyst: Add ethanol (15 mL) and a catalytic amount of concentrated hydrochloric acid (3-4 drops) or a Lewis acid like Yb(OTf)₃ (0.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature and let it stand overnight. The product will often crystallize from the solution.
-
Purification: Filter the solid product and wash it thoroughly with cold ethanol to remove unreacted starting materials. If crystallization does not occur, pour the reaction mixture into cold water and collect the precipitate. The product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.
Quantitative Data Summary (Hypothetical)
| Entry | β-Dicarbonyl | Amide Source | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | HCl | 4 | 91 |
| 2 | Methyl Acetoacetate | Urea | Yb(OTf)₃ | 3 | 94 |
| 3 | Ethyl Acetoacetate | Thiourea | HCl | 4 | 88 |
| 4 | Acetylacetone | Urea | Yb(OTf)₃ | 5 | 85 |
Application Note 3: Synthesis of 3,5-Disubstituted Isoxazole Derivatives
Isoxazoles are five-membered heterocycles that are core structures in several commercial drugs, including COX-2 inhibitors and antibiotics. A robust method for their synthesis involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.
Workflow for Isoxazole Synthesis
Caption: Synthetic pathway from an aldehyde to an isoxazole.
Proposed Experimental Protocol
-
Oxime Formation: Dissolve this compound (1.0 eq) in ethanol (15 mL). Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete conversion to the aldoxime.
-
Nitrile Oxide Generation and Cycloaddition: To the crude aldoxime solution, add a substituted terminal alkyne (e.g., phenylacetylene, 1.1 eq). Cool the flask in an ice bath and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise. Finally, add pyridine or triethylamine (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 3,5-disubstituted isoxazole.
Quantitative Data Summary (Hypothetical)
| Entry | Alkyne | Base | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pyridine | 12 | 80 |
| 2 | 1-Heptyne | Triethylamine | 18 | 75 |
| 3 | Propargyl Alcohol | Pyridine | 16 | 78 |
| 4 | Ethyl Propiolate | Triethylamine | 12 | 82 |
Application Note & Protocol: Quantification of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical quantification of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in various synthetic processes. While specific validated methods for this compound are not widely published, this note details a generalized approach using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and commonly employed technique for aromatic aldehydes. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for confirmation.
Introduction
Accurate quantification of this compound is critical for ensuring the quality, consistency, and efficiency of synthetic routes in pharmaceutical and chemical development. This document outlines a reliable analytical workflow, from sample preparation to data analysis, and provides protocols that can be adapted and validated for specific laboratory settings.
Analytical Methodologies
A primary method using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is proposed due to its specificity, sensitivity, and wide availability. A Gas Chromatography-Mass Spectrometry (GC-MS) method can serve as a confirmatory technique, providing orthogonal selectivity and mass confirmation.
Primary Method: RP-HPLC-UV
Principle: The analyte is separated from impurities on a C18 stationary phase based on its polarity. The separation is achieved using a mobile phase mixture of an aqueous buffer and an organic solvent. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing it to a calibration curve prepared from a reference standard.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase initial composition to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1][2]
-
Confirmatory Method: GC-MS
Principle: Gas chromatography separates volatile compounds in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. Due to the high reactivity of aldehydes, derivatization may be necessary to improve stability and chromatographic performance.[3]
Method Validation
A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][5][6] Key validation parameters are summarized below with example acceptance criteria.
Data Presentation: Method Validation Summary
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Experimental Workflows & Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall experimental workflow from sample receipt to final reporting.
References
- 1. organomation.com [organomation.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. commons.und.edu [commons.und.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The outlined synthetic route is a two-step process commencing with the commercially available 3-chloro-4-fluorobenzaldehyde. The protocol is designed to be scalable and efficient, making it suitable for industrial applications.
Synthetic Strategy
The synthesis proceeds via a two-step reaction sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of 3-chloro-4-fluorobenzaldehyde with a suitable phosphonate ylide to yield the corresponding α,β-unsaturated aldehyde, (E)-3-(3-chloro-4-fluorophenyl)propenal. This reaction is known for its high yield and stereoselectivity for the E-isomer.
-
Selective Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate to afford the desired saturated aldehyde, this compound. This step utilizes a catalyst that favors the hydrogenation of the alkene over the aldehyde functionality.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on a 1 kg scale of the starting material, 3-chloro-4-fluorobenzaldehyde.
| Parameter | Step 1: HWE Olefination | Step 2: Selective Hydrogenation | Overall |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | (E)-3-(3-chloro-4-fluorophenyl)propenal | 3-Chloro-4-fluorobenzaldehyde |
| Key Reagents | Triethyl phosphonoacetate, Sodium methoxide | Palladium on Carbon (Pd/C), Hydrogen gas | - |
| Solvent | Tetrahydrofuran (THF) | Ethyl acetate | - |
| Reaction Temperature | 0°C to 25°C | 25°C to 40°C | - |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | - |
| Product | (E)-3-(3-chloro-4-fluorophenyl)propenal | This compound | This compound |
| Expected Yield | 85 - 95% | 90 - 98% | 76 - 93% |
| Purity (by HPLC) | >98% | >99% | >99% |
Experimental Protocols
Step 1: Large-Scale Synthesis of (E)-3-(3-chloro-4-fluorophenyl)propenal via Horner-Wadsworth-Emmons Olefination
Materials:
-
3-Chloro-4-fluorobenzaldehyde (1.00 kg, 6.31 mol)
-
Triethyl phosphonoacetate (1.56 kg, 6.94 mol)
-
Sodium methoxide (0.375 kg, 6.94 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
20 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Reactor Setup: The 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Reagent Preparation: In a separate container, sodium methoxide (0.375 kg) is dissolved in anhydrous THF (4 L) under a nitrogen atmosphere. The solution is cooled to 0°C using a circulating chiller. To this, triethyl phosphonoacetate (1.56 kg) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 1 hour at 0°C to ensure complete formation of the phosphonate ylide.
-
Aldehyde Addition: A solution of 3-chloro-4-fluorobenzaldehyde (1.00 kg) in anhydrous THF (2 L) is added dropwise to the ylide solution over 1 hour, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 25°C) and stirred for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is cooled to 10°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L). The combined organic layers are washed with brine (2 L), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude (E)-3-(3-chloro-4-fluorophenyl)propenal is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Step 2: Large-Scale Selective Catalytic Hydrogenation of (E)-3-(3-chloro-4-fluorophenyl)propenal
Materials:
-
(E)-3-(3-chloro-4-fluorophenyl)propenal (from Step 1, assuming 1.10 kg, 5.96 mol)
-
5% Palladium on Carbon (Pd/C), 50% wet (55 g, 0.5 wt%)
-
Ethyl acetate (11 L)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (autoclave) with a capacity of at least 20 L.
Procedure:
-
Reactor Setup: The high-pressure hydrogenation reactor is charged with a solution of (E)-3-(3-chloro-4-fluorophenyl)propenal (1.10 kg) in ethyl acetate (11 L).
-
Catalyst Addition: Under a gentle stream of nitrogen, the 5% Pd/C catalyst (55 g) is carefully added to the reactor. The reactor is then sealed.
-
Hydrogenation: The reactor is purged with nitrogen three times, followed by purging with hydrogen gas three times. The reactor is then pressurized with hydrogen gas to 3-5 bar. The reaction mixture is stirred vigorously at a temperature between 25°C and 40°C. The progress of the reaction is monitored by the uptake of hydrogen and confirmed by HPLC analysis. The reaction is typically complete within 8-12 hours.
-
Catalyst Filtration: After the reaction is complete, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with ethyl acetate (2 x 1 L).
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound. The crude product is then purified by vacuum distillation to afford the final product with high purity.
Logical Workflow Diagram
Application Note: Derivatization of 3-(3-Chloro-4-fluorophenyl)propanal for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 3-(3-Chloro-4-fluorophenyl)propanal using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to the inherent reactivity and potential for thermal instability of aldehydes, direct GC-MS analysis can be challenging. Derivatization of the aldehyde functional group to a more stable and volatile derivative is crucial for reproducible and sensitive quantification. This document provides a detailed protocol for the derivatization of this compound to its corresponding oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This method significantly improves chromatographic peak shape, enhances sensitivity, and allows for accurate quantification in complex matrices.
Introduction
This compound is an aromatic aldehyde of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is often required for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of aldehydes like this compound can be hampered by issues such as poor peak shape, thermal degradation in the injector and column, and low sensitivity.[1][2]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3] For aldehydes, derivatization is often essential for reliable GC-MS analysis.[4] The most common approach involves the reaction of the carbonyl group to form a more stable and volatile derivative.[1][3] This application note focuses on the derivatization of this compound with PFBHA, a reagent widely used for the analysis of aldehydes and ketones.[5][6] The resulting PFBHA oxime derivative is thermally stable and exhibits excellent chromatographic behavior. Furthermore, the pentafluorobenzyl moiety enhances the sensitivity of detection, particularly when using negative chemical ionization (NCI) mode in the mass spectrometer.[5][7]
Experimental Workflow
The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted below.
Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Reaction
The derivatization of this compound with PFBHA proceeds via an oximation reaction, where the aldehyde reacts with the hydroxylamine functional group of PFBHA to form a stable oxime and water.
Figure 2: Oximation reaction of this compound with PFBHA.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99%+ purity
-
Hexane, GC grade
-
Ethyl acetate, GC grade
-
Methanol, GC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Pyridine, anhydrous
-
Standard laboratory glassware
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Protocol
-
Sample Preparation: To 100 µL of the sample or standard solution in a 2 mL glass vial, add 100 µL of deionized water.
-
Reagent Addition: Add 100 µL of a 20 mg/mL PFBHA solution in pyridine.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.[5]
-
Extraction: After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Scan Range (EI) | m/z 50-550 |
| SIM Ions (EI) | To be determined from the mass spectrum of the derivative |
| Reagent Gas (NCI) | Methane or Isobutane |
Table 1: Recommended GC-MS Parameters.
Expected Results and Data Presentation
The PFBHA derivatization of this compound is expected to yield two isomeric oximes (syn and anti), which may or may not be chromatographically resolved depending on the GC conditions.[8] For quantitative analysis, the peak areas of both isomers should be summed if they are separated. The mass spectrum of the derivative in EI mode will likely show characteristic fragments corresponding to the pentafluorobenzyl group (m/z 181) and the parent molecule. In NCI mode, a prominent [M-HF]⁻ or other characteristic high-mass ions are expected, providing high sensitivity and selectivity.[5]
Quantitative Data Summary
A calibration curve should be constructed by plotting the peak area of the derivatized analyte versus the concentration of the standard solutions. A linear regression analysis will provide the equation of the line and the correlation coefficient (R²), which should be >0.99 for accurate quantification.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 2: Example structure for presenting quantitative calibration data.
Alternative Derivatization Method: Silylation
While PFBHA derivatization is the recommended method for aldehydes, silylation can be an alternative, particularly if the sample contains other functional groups amenable to this reaction (e.g., hydroxyl groups). Silylation involves the replacement of active hydrogens with a trialkylsilyl group, typically trimethylsilyl (TMS).[9][10]
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
Brief Protocol:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Inject directly into the GC-MS.
It is important to note that silylation requires strictly anhydrous conditions, as the reagents are sensitive to moisture.[11]
Conclusion
The derivatization of this compound with PFBHA prior to GC-MS analysis is a highly effective method for achieving sensitive and reliable quantification. The protocol described in this application note provides a detailed procedure that can be readily implemented in analytical laboratories. This method overcomes the challenges associated with the direct analysis of aldehydes, leading to improved chromatographic performance and enhanced detection limits. The use of NCI-MS can further increase sensitivity for trace-level analysis. For analytes containing multiple functional groups, silylation may be considered as an alternative derivatization strategy.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.und.edu [commons.und.edu]
- 3. gcms.cz [gcms.cz]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ijern.com [ijern.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for "3-(3-Chloro-4-fluorophenyl)propanal"
Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal
Hazard Identification and Compound Properties
Due to the lack of specific toxicological data, this compound must be treated with caution. The chemical structure contains an aldehyde functional group and a halogenated aromatic ring, suggesting potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or absorption. Aldehydes are often sensitizers and can be lachrymatory. Halogenated aromatic compounds can present long-term health hazards.
Summary of Physicochemical Data
The table below summarizes the available quantitative data for this compound. Most physical and safety parameters are not available and should be determined experimentally or estimated using validated computational methods before large-scale use.
| Property | Value | Notes / Source |
| CAS Number | 1057671-07-4 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₉H₈ClFO | - |
| Molecular Weight | 186.61 g/mol | |
| Physical State | Data Not Available | Assume solid or liquid at room temperature. |
| Boiling Point | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Flash Point | Data Not Available | - |
| Permissible Exposure Limit | Not Established | Handle under conditions of local exhaust ventilation. |
Experimental Protocols for Safe Handling
These protocols are designed for a laboratory research setting and must be adapted to specific experimental needs and facility capabilities.
Required Engineering Controls
-
Primary Control: All handling of this compound, including weighing, dilution, and transfer, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).
-
Secondary Control: An eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. Check glove manufacturer's data for chemical compatibility.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: Not generally required if work is performed within a certified fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Chemical Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before retrieving the chemical.
-
-
Weighing:
-
If the compound is a solid, weigh it directly into a tared container inside the fume hood.
-
To minimize static dispersal, use an anti-static weighing dish or an ionizing bar.
-
If the compound is a liquid, transfer it using a calibrated pipette or syringe.
-
-
Dissolving and Transferring:
-
Add solvent to the container slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
-
All transfers between containers should be performed over a secondary containment tray.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in a designated hazardous waste container.
-
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill or Spill Outside Fume Hood:
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact the institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with the compound name and CAS number.
-
Storage and Waste Management
Storage Procedures
-
Location: Store in a cool, dry, and dark location. The storage area should be well-ventilated and separate from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.
-
Container: Keep the container tightly sealed. Use the original supplier container whenever possible. Ensure the container is clearly labeled with the full chemical name and hazard warnings.
Waste Disposal
-
All waste containing this compound, including contaminated disposables and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in general trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.
Visual Workflow
The following diagram illustrates the standard workflow for safely handling a research chemical of unknown toxicity like this compound.
Caption: Workflow for safe handling of research chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanal. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes & Solutions |
| TS-HC-01 | Low or no conversion during the Heck coupling reaction. | 1. Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh Pd(OAc)₂ or a pre-activated catalyst. If generating Pd(0) in situ, ensure complete reduction. 2. Ligand Issues: For phosphine-based ligands, ensure they are not oxidized. Use of air-sensitive techniques may be necessary. Consider using more robust ligands like tri-tert-butylphosphine.[1] 3. Insufficient Base: The base is crucial for regenerating the Pd(0) catalyst.[2][3] Ensure the base (e.g., Et₃N, NaOAc) is dry and added in the correct stoichiometric amount. 4. Reaction Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the temperature, monitoring for product formation and degradation. |
| TS-HC-02 | Formation of significant side products in the Heck coupling step. | 1. Reductive Heck Product: Formation of a conjugate addition product instead of the desired substitution product can occur.[4] This can be influenced by the base, temperature, and solvent.[4] Experiment with different bases or solvents to minimize this side reaction. 2. Homocoupling of Aryl Halide: This suggests an issue with the catalytic cycle. Check the purity of the starting materials and ensure anaerobic conditions if necessary. 3. Isomerization of the Product: Alkene isomerization can be a side reaction.[2] Adding certain salts or using specific bases can sometimes suppress this.[2] |
| TS-AD-01 | Incomplete hydrolysis of the acetal intermediate. | 1. Insufficient Acid Catalyst: Ensure a sufficient amount of acid (e.g., aqueous HCl) is used to catalyze the hydrolysis.[5][6] 2. Reaction Time/Temperature: Acetal hydrolysis may require longer reaction times or gentle heating to go to completion.[5] Monitor the reaction by TLC or GC to determine the optimal time. 3. Water Concentration: A large excess of water is typically required to drive the equilibrium towards the aldehyde.[5] |
| TS-P-01 | Difficulty in purifying the final aldehyde product. | 1. Gumminess or Oily Product: This may be due to residual solvent or impurities. If standard crystallization or column chromatography is ineffective, consider purification via a bisulfite adduct.[7][8][9] The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered, washed, and then hydrolyzed back to the pure aldehyde.[7][8] 2. Co-eluting Impurities: If impurities are difficult to separate by column chromatography, try changing the solvent system or using a different stationary phase. 3. Product Decomposition: Aldehydes can be prone to oxidation or polymerization. Store the purified product under an inert atmosphere and at low temperatures. |
| TS-P-02 | Low final yield after purification. | 1. Mechanical Losses: Minimize transfers and ensure complete extraction during workup steps. 2. Degradation during Purification: If using distillation, ensure it is performed under vacuum to avoid high temperatures that can cause decomposition. For column chromatography, minimize the time the product spends on the silica gel. 3. Inefficient Bisulfite Adduct Formation/Reversal: If using this purification method, ensure optimal conditions for both the formation and the subsequent hydrolysis of the adduct to maximize recovery.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
1. What is a recommended synthetic route for this compound?
A common and effective strategy is a three-step synthesis:
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Step 1: Synthesis of Starting Material: Preparation of 1-bromo-3-chloro-4-fluorobenzene from 3-chloro-4-fluoroaniline via a Sandmeyer-type reaction.
-
Step 2: Heck Coupling: A palladium-catalyzed Mizoroki-Heck cross-coupling reaction between 1-bromo-3-chloro-4-fluorobenzene and acrolein diethyl acetal.
-
Step 3: Acetal Deprotection: Hydrolysis of the resulting acetal intermediate under acidic conditions to yield the target aldehyde.
2. How can I prepare the starting material, 1-bromo-3-chloro-4-fluorobenzene?
While not explicitly detailed in the provided search results for this exact molecule, analogous preparations suggest a Sandmeyer reaction is a viable route.[10][11] This would involve the diazotization of 3-chloro-4-fluoroaniline followed by a reaction with a bromide source, such as cuprous bromide.
3. What are the key parameters to control in the Heck coupling reaction for optimal yield?
The key parameters for a successful Heck coupling are:
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Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂) and ligand (if any) is critical. Ligand-free conditions under Jeffery's conditions (using tetraalkylammonium salts) or the use of phosphine ligands can be explored.[1]
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Base: An appropriate base, such as triethylamine or sodium acetate, is required to neutralize the HBr generated and regenerate the active Pd(0) catalyst.[3]
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Solvent: The choice of solvent (e.g., DMF, MeCN, or greener solvents) can significantly impact reaction rate and selectivity.
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Temperature: The reaction often requires heating, and the optimal temperature should be determined experimentally.
4. Are there alternative methods for the aldehyde purification besides distillation or chromatography?
Yes, a highly effective method for purifying aldehydes is through the formation of a crystalline bisulfite adduct.[7][8] The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite, leading to the precipitation of the adduct. This solid can be filtered and washed to remove non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (like sodium bicarbonate) or acid.[8][9]
5. How do I monitor the progress of the reactions?
Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and identify intermediates.
Experimental Protocols
Below are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Mizoroki-Heck Cross-Coupling of 1-bromo-3-chloro-4-fluorobenzene with Acrolein Diethyl Acetal
This protocol is adapted from similar syntheses and should be optimized for the specific substrates.
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To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable solvent (e.g., DMF or MeCN).
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Add acrolein diethyl acetal (1.5 eq) and a base such as triethylamine (2.0 eq) or sodium acetate (2.0 eq).
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If using Jeffery's conditions, add a phase-transfer catalyst like n-Bu₄NCl (1.0 eq).[1]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
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Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal product.
Protocol 2: Acetal Hydrolysis to this compound
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Dissolve the crude acetal from the previous step in a suitable solvent such as acetone or THF.
-
Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required to expedite the reaction.[5]
-
Monitor the reaction by TLC or GC until the acetal is fully converted to the aldehyde.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can then be purified by vacuum distillation, column chromatography, or via its bisulfite adduct.
Data Presentation
The following tables present illustrative yield data from the synthesis of a structurally related compound, 3-(3-trifluoromethylphenyl)propanal, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Illustrative Yields for the Heck Coupling Step (Analogous System)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | nBu₄NOAc | DMF | 100 | 12 | >90 |
| Pd(OAc)₂ | nBu₄NOAc | Me-THF | 100 | 24 | >90 |
Data adapted from the synthesis of 3-(3-trifluoromethylphenyl)propanal.
Table 2: Illustrative Yields for the Acetal Hydrolysis Step (Analogous System)
| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Aqueous HCl | Acetone | 30 | 1-6 | >90 | | Aqueous HCl | Me-THF | 30 | 6-12 | >90 |
Data adapted from the synthesis of 3-(3-trifluoromethylphenyl)propanal.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a simplified catalytic cycle for the Heck reaction.
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)propanal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(3-Chloro-4-fluorophenyl)propanal. The information is based on established principles for the purification of substituted phenylpropanals and related aldehydes.
Troubleshooting Guide
Q1: My final product of this compound shows a significant acidic impurity. How can I remove it?
A1: The acidic impurity is likely the corresponding carboxylic acid, 3-(3-chloro-4-fluorophenyl)propanoic acid, formed by the oxidation of the aldehyde. Aldehydes are susceptible to air oxidation, a common issue during purification and storage.
Recommended Solution: A simple and effective method is to perform a liquid-liquid extraction with a mild base.
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Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the bicarbonate to form a water-soluble salt, which will move to the aqueous layer.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: I am observing decomposition of my compound during silica gel column chromatography. What can I do to prevent this?
A2: Aldehydes can sometimes be unstable on silica gel, which is weakly acidic. This can lead to degradation or aldol condensation reactions.[1]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica. However, be aware that in some cases, the base itself can cause decomposition.[1]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil. The choice of stationary phase will depend on the specific impurities you are trying to remove.
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Minimize Residence Time: Run the column as quickly as possible without sacrificing separation efficiency. A flash chromatography setup is ideal.
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Low-Polarity Eluent System: Use a low-polarity eluent system, such as a mixture of hexane and diethyl ether or ethyl acetate, to elute the aldehyde quickly while more polar impurities remain on the column.[1]
Q3: My purification by distillation is resulting in a low yield and product decomposition. What are the likely causes and solutions?
A3: Phenylpropanals can be susceptible to thermal degradation at elevated temperatures. Polymerization or decomposition can occur, especially if acidic or basic impurities are present.
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum) to lower the boiling point of the compound and minimize thermal stress.
-
Check for Impurities: Ensure that strong acidic or basic impurities are removed before distillation, as they can catalyze decomposition at high temperatures. An aqueous wash as described in Q1 can be beneficial.
-
Use an Antioxidant: Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask can sometimes prevent oxidation and polymerization.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities to expect in crude this compound?
A4: Based on typical synthetic routes for similar compounds, you can expect the following impurities:
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Starting Materials: Unreacted starting materials from the synthesis.
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3-(3-Chloro-4-fluorophenyl)propanoic Acid: The oxidation product of the aldehyde.
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3-(3-Chloro-4-fluorophenyl)-1-propanol: The corresponding alcohol, which may be a byproduct of certain reduction steps or an impurity in the starting material.
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Byproducts from Synthesis: The synthesis of a similar compound, 3-(3-trifluoromethylphenyl)propanal, has been shown to produce ester byproducts.[2] The specific byproducts will depend on the synthetic route employed.
Q5: Is there an alternative to column chromatography for purifying this compound, especially for larger scales?
A5: Yes, purification via the formation of a bisulfite adduct is a highly effective and scalable method for aldehydes.[2][3]
The general principle is:
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The crude aldehyde is reacted with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Non-aldehydic impurities are removed by washing with an organic solvent.
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The pure aldehyde is then regenerated from the aqueous solution of the adduct by adding a base (e.g., NaHCO₃ or NaOH).[1][4]
This method is often preferred for its efficiency and cost-effectiveness on a larger scale compared to chromatography.[3]
Q6: How should I store purified this compound to maintain its purity?
A6: To minimize degradation, especially oxidation, the purified aldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down decomposition processes.
Data Presentation
The following table provides a template for summarizing purification results. Users can adapt this table to their specific experiments.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Silica Gel Chromatography | 85 | 97 | 75 | 3-(3-Chloro-4-fluorophenyl)-1-propanol |
| Vacuum Distillation | 85 | 95 | 60 | High-boiling residues |
| Bisulfite Adduct Formation | 85 | >99 | 85 | All non-aldehydic impurities |
Experimental Protocols
Protocol for Purification via Bisulfite Adduct Formation
This protocol is a general guideline and may need to be optimized for this compound.
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.[4]
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Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess (1.1-1.2 equivalents) of bisulfite is typically used.
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Continue stirring at room temperature. The reaction time can vary from a few hours to overnight. Formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Removal of Impurities:
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Dilute the mixture with water to ensure the adduct is dissolved (if it is water-soluble).
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Extract the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-aldehydic impurities. Repeat the extraction 2-3 times.
-
-
Regeneration of the Aldehyde:
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Combine the aqueous layers containing the bisulfite adduct.
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Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with stirring until the evolution of gas (if any) ceases and the solution becomes basic.[1]
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The pure aldehyde will separate as an oil or solid.
-
-
Isolation:
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Extract the regenerated aldehyde into a fresh portion of an organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(3-Chloro-4-fluorophenyl)propanal. The guides are tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in the synthetic process.
Synthesis Route 1: Wittig Reaction Followed by Hydrolysis
This two-step route begins with the reaction of 3-Chloro-4-fluorobenzaldehyde with a phosphorus ylide to form a vinyl ether, which is subsequently hydrolyzed to the desired propanal.
Caption: Workflow for the synthesis of this compound via a Wittig reaction and subsequent hydrolysis.
Frequently Asked Questions (FAQs) for Route 1
Q1: What are the most common side products in the Wittig reaction step?
A1: The primary byproduct of the Wittig reaction is triphenylphosphine oxide.[1][2][3] Incomplete reactions can also leave unreacted 3-Chloro-4-fluorobenzaldehyde. Depending on the reaction conditions and the stability of the ylide, side products can arise from the decomposition of the ylide or its reaction with other species present. The formation of E/Z isomers of the vinyl ether product is also a possibility, though this is less of a concern as both will hydrolyze to the same aldehyde.[2]
Q2: What are the potential side products during the hydrolysis of the vinyl ether intermediate?
A2: Acid-catalyzed hydrolysis of vinyl ethers is generally a clean reaction.[4][5][6] However, prolonged exposure to strong acid or high temperatures can potentially lead to the formation of acetals if an alcohol is present, or other degradation products. Incomplete hydrolysis will result in the presence of the vinyl ether intermediate in the final product.
Troubleshooting Guide for Route 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of vinyl ether in the Wittig reaction | - Incomplete deprotonation of the phosphonium salt.- The ylide is unstable and decomposes before reacting.- Steric hindrance from the substituted benzaldehyde. | - Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) and anhydrous conditions.- Generate the ylide in situ at low temperatures and add the aldehyde promptly.- Consider a modified Wittig procedure, such as the Schlosser modification, for improved reactivity.[7] |
| Presence of unreacted aldehyde after Wittig reaction | - Insufficient amount of Wittig reagent.- Low reactivity of the ylide. | - Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.- Allow for a longer reaction time or a slight increase in temperature. |
| Incomplete hydrolysis of the vinyl ether | - Insufficient acid catalyst or water.- Short reaction time. | - Increase the concentration of the acid catalyst (e.g., HCl, H2SO4) or the amount of water.- Extend the reaction time and monitor by TLC or GC until the starting material is consumed. |
| Formation of unknown impurities | - Contaminated starting materials or reagents.- Side reactions due to inappropriate reaction conditions. | - Purify starting materials before use.- Optimize reaction temperature and time to minimize side reactions. |
Experimental Protocols for Route 1
Step 1: Wittig Reaction - Synthesis of 1-(3-Chloro-4-fluorophenyl)-2-methoxyethene
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To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise.
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Stir the resulting ylide solution at 0°C for 1 hour.
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Add a solution of 3-Chloro-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 7-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the vinyl ether.
Step 2: Hydrolysis - Synthesis of this compound
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Dissolve the purified 1-(3-Chloro-4-fluorophenyl)-2-methoxyethene in a mixture of THF and water.
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Add a catalytic amount of a strong acid, such as 2N hydrochloric acid.
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the vinyl ether is consumed.
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Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude propanal.
-
Further purification can be achieved by flash chromatography.
Synthesis Route 2: Aldol Condensation Followed by Selective Reduction
This route involves the base-catalyzed condensation of 3-Chloro-4-fluorobenzaldehyde with acetaldehyde to form an α,β-unsaturated aldehyde, followed by the selective reduction of the carbon-carbon double bond.
Caption: Workflow for the synthesis of this compound via an aldol condensation and subsequent selective reduction.
Frequently Asked Questions (FAQs) for Route 2
Q1: What are the major side products in a crossed aldol condensation with acetaldehyde?
A1: The most significant side reaction is the self-condensation of acetaldehyde, which can form crotonaldehyde after dehydration.[8][9] Since 3-Chloro-4-fluorobenzaldehyde lacks α-hydrogens, it cannot form an enolate and act as the nucleophile, which simplifies the potential product mixture compared to a crossed aldol reaction between two enolizable aldehydes.[8][10]
Q2: What are the common byproducts in the selective reduction of the α,β-unsaturated aldehyde?
A2: A common side product is the over-reduction of the aldehyde group to the corresponding alcohol, 3-(3-Chloro-4-fluorophenyl)propan-1-ol.[11] Another potential side product is the formation of acetals if the reaction is carried out in an alcohol solvent, especially under acidic conditions.[11]
Troubleshooting Guide for Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the acrolein derivative in the aldol condensation | - Significant self-condensation of acetaldehyde.- Unfavorable reaction equilibrium. | - Slowly add acetaldehyde to a mixture of the 3-Chloro-4-fluorobenzaldehyde and the base to keep the concentration of the enolate low.[8]- Use a specific catalyst that favors the crossed condensation. |
| Formation of a complex mixture of products | - Both aldehydes are enolizable (not the case here, but a general consideration).- Polymerization of acetaldehyde. | - Ensure one of the aldehydes is non-enolizable.[10]- Maintain a low reaction temperature to control the reaction rate and minimize polymerization. |
| Over-reduction to the alcohol during the hydrogenation step | - The catalyst is not selective enough.- Reaction conditions are too harsh (high pressure, high temperature). | - Use a catalyst known for selective C=C bond hydrogenation in the presence of a C=O group (e.g., specific supported palladium or platinum catalysts).[11][12][13]- Optimize reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction time. |
| Acetal formation as a byproduct | - Use of an alcohol as a solvent with trace acid. | - Use a non-alcoholic solvent for the reduction step.- If an alcohol solvent is necessary, ensure the reaction medium is not acidic.[11] |
Experimental Protocols for Route 2
Step 1: Aldol Condensation - Synthesis of 3-(3-Chloro-4-fluorophenyl)acrolein
-
In a flask, dissolve 3-Chloro-4-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent like ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.1-1.5 equivalents) to the stirred solution.
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Maintain the reaction at a low temperature for a few hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
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Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the resulting α,β-unsaturated aldehyde by recrystallization or column chromatography.
Step 2: Selective Reduction - Synthesis of this compound
-
Dissolve the purified 3-(3-Chloro-4-fluorophenyl)acrolein in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Add a selective hydrogenation catalyst, such as palladium on carbon (Pd/C), often with a promoter to enhance selectivity.[11]
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a controlled pressure and temperature.
-
Monitor the reaction progress by GC or TLC to ensure the starting material is consumed without significant over-reduction to the alcohol.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude propanal.
-
Purify the product by column chromatography if necessary.
Quantitative Data on Side Product Formation
| Reaction Step | Side Product | Typical Percentage Range (%) | Factors Influencing Formation |
| Wittig Reaction | Unreacted Aldehyde | 5 - 20 | Ylide reactivity, stoichiometry, reaction time |
| E/Z Isomers | 10 - 50 (Z usually major for unstabilized ylides) | Nature of the ylide and aldehyde, solvent, presence of salts[2] | |
| Aldol Condensation | Acetaldehyde Self-Condensation Product | 10 - 40 | Reaction temperature, rate of addition of acetaldehyde, base concentration |
| Selective Reduction | Over-reduced Alcohol | 5 - 15 | Catalyst type, hydrogen pressure, temperature, reaction time[11] |
| Acetal | < 5 | Presence of alcohol solvent and acid traces[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 6. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]
- 11. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chloro-4-fluorophenyl)propanal.
Proposed Synthetic Route
A reliable method for the synthesis of this compound involves a two-step process:
-
Mizoroki-Heck Coupling: Reaction of 1-bromo-3-chloro-4-fluorobenzene with acrolein diethyl acetal in the presence of a palladium catalyst.
-
Acetal Deprotection: Hydrolysis of the resulting acetal intermediate to yield the target aldehyde.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Mizoroki-Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocols
Step 1: Synthesis of this compound diethyl acetal
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Add a solvent such as acetonitrile or DMF.
-
To this mixture, add acrolein diethyl acetal (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acetal.
Step 2: Synthesis of this compound
-
Dissolve the purified acetal from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Mizoroki-Heck Coupling
| Parameter | Recommended Value | Range |
| Catalyst Loading | 2 mol % | 1-5 mol % |
| Ligand-to-Metal Ratio | 2:1 | 1:1 to 4:1 |
| Base Equivalents | 2.0 eq | 1.5-3.0 eq |
| Temperature | 90 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 6-48 hours |
| Typical Yield | 70-85% | 60-95% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Heck Reaction | - Inactive catalyst- Insufficient temperature- Poor quality of reagents or solvent- Presence of oxygen | - Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is heated to the optimal temperature.- Use anhydrous and degassed solvents.- Ensure the reaction is maintained under an inert atmosphere. |
| Formation of Palladium Black | - Catalyst decomposition, often at high temperatures or in the presence of impurities. | - Lower the reaction temperature.- Use a more stable ligand or a pre-catalyst.- Ensure all reagents and solvents are of high purity. |
| Side Product Formation (e.g., double bond isomerization) | - Reversible β-hydride elimination and re-addition. | - Add a silver salt to promote reductive elimination.[1]- Use a stoichiometric amount of a stronger base.[2] |
| Incomplete Acetal Deprotection | - Insufficient acid catalyst- Insufficient water in the reaction mixture | - Increase the amount of acid catalyst.- Add more water to the solvent system. |
| Degradation of Aldehyde Product | - Aldehydes can be sensitive to oxidation or polymerization under acidic conditions. | - Keep the deprotection reaction time to a minimum.- Neutralize the reaction mixture promptly after completion.- Consider purification via bisulfite adduct formation for sensitive aldehydes.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protected form of acrolein, like the diethyl acetal, in the Heck reaction?
A1: The aldehyde functional group can react with the palladium catalyst and other reagents under the conditions of the Heck reaction, leading to undesired side products and lower yields.[5][6] Using a stable protecting group like an acetal prevents these side reactions.[7][8] The acetal can then be easily removed in a subsequent step to reveal the desired aldehyde.[9][10]
Q2: My Heck reaction has stalled. What can I do?
A2: First, ensure that your reagents and solvent are of high quality and that the reaction is being conducted under strictly anaerobic conditions. If the reaction has been running for an extended period, the catalyst may have deactivated. In some cases, adding a fresh portion of the catalyst and ligand can restart the reaction.
Q3: I am having difficulty purifying the final aldehyde product. Are there any alternative methods?
A3: Aldehydes can sometimes be challenging to purify by chromatography due to their polarity and potential for instability. An effective alternative is purification via the formation of a bisulfite adduct.[4][11][12][13] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction. The pure aldehyde can then be regenerated by treating the aqueous layer with a base.
Q4: Can I use a different aryl halide, such as an aryl chloride, for the Heck reaction?
A4: While aryl bromides and iodides are generally more reactive in Heck couplings, aryl chlorides can be used, but they often require more forcing conditions or specialized catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14]
Q5: What is the best way to monitor the progress of the acetal deprotection?
A5: Thin-layer chromatography (TLC) is a simple and effective method. The acetal will have a different Rf value than the more polar aldehyde product. Staining the TLC plate with a reagent that visualizes aldehydes, such as 2,4-dinitrophenylhydrazine (DNP), can be very helpful. Gas chromatography (GC) is also an excellent quantitative method for monitoring the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
stability issues of "3-(3-Chloro-4-fluorophenyl)propanal" under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(3-Chloro-4-fluorophenyl)propanal under acidic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in an acidic environment.
Issue 1: Unexpected Side-Product Formation During Reaction in Acidic Medium
-
Symptoms:
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Appearance of unknown peaks in your analytical chromatogram (HPLC, GC).
-
Lower than expected yield of the desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change, precipitation).
-
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Acid-Catalyzed Oxidation: The aldehyde may be oxidizing to the corresponding carboxylic acid, 3-(3-chloro-4-fluorophenyl)propanoic acid.[1][2][3] | 1. Analyze for Carboxylic Acid: Use LC-MS to look for a mass corresponding to the carboxylic acid (M+H)+. Derivatization with a reagent like diazomethane followed by GC-MS analysis can also confirm its presence. 2. Minimize Oxygen: Perform reactions under an inert atmosphere (Nitrogen or Argon). 3. Use a Milder Acid: If the reaction chemistry allows, switch to a less oxidizing acid. |
| Aldol Condensation: Under acidic conditions, aldehydes can undergo self-condensation to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.[4][5][6] | 1. Check for Higher Molecular Weight Species: Use Mass Spectrometry to search for masses corresponding to the dimer of your starting material. 2. Lower Reaction Temperature: Aldol condensations are often favored at higher temperatures. 3. Control Stoichiometry: If the aldehyde is a reactant, adding it slowly to the reaction mixture can minimize its self-reaction. |
| Formation of Gem-Diol: In the presence of water and acid, an equilibrium can be established between the aldehyde and its corresponding geminal diol.[7][8] | 1. Use Anhydrous Conditions: If water is not essential for the reaction, use anhydrous solvents and reagents. 2. NMR Analysis: 1H NMR may show the presence of the gem-diol, though it is often in equilibrium and may be difficult to isolate. |
Issue 2: Low or Inconsistent Yields in Acid-Catalyzed Reactions
-
Symptoms:
-
The yield of your desired product is significantly lower than expected.
-
Reproducibility of the reaction is poor.
-
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Degradation of Starting Material: The aldehyde may be degrading under the acidic conditions before it has a chance to react. | 1. Pre-reaction Stability Check: Before running the full reaction, stir the starting material in the acidic medium under the planned reaction conditions for a short period. Analyze a sample to check for degradation. 2. Shorten Reaction Time: Optimize the reaction to proceed as quickly as possible. 3. Change Order of Addition: Consider adding the acid last or in portions if the reaction profile allows. |
| Inappropriate Acid Catalyst: The chosen acid may be too strong or may be promoting side reactions. | 1. Screen Different Acids: Test a range of Brønsted or Lewis acids to find one that promotes the desired reaction without causing significant degradation. 2. Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen).[1][3][9]
-
Aldol Condensation: Acid can catalyze the self-condensation of the aldehyde to form higher molecular weight impurities.[4][5][6]
-
Hydration: In aqueous acidic solutions, an equilibrium may exist between the aldehyde and its less reactive gem-diol form.[7][8]
Q2: What is the optimal pH range for working with this aldehyde?
A2: An optimal pH range has not been empirically determined. Generally, it is advisable to maintain the pH as close to neutral as the experimental protocol allows. If acidic conditions are necessary, they should be as mild and the exposure time as short as possible.
Q3: Are there any specific acids that should be avoided?
A3: Strong oxidizing acids (e.g., nitric acid, chromic acid) should be avoided as they will readily oxidize the aldehyde.[1][3] The choice of acid should be carefully considered based on the desired reaction, with non-oxidizing acids being preferable if the aldehyde is to remain intact.
Q4: How can I monitor the stability of this compound during my experiment?
A4: Regular in-process control (IPC) checks are recommended. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for monitoring the disappearance of the starting material and the appearance of products or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components, including the starting aldehyde and potential degradation products.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the progress of the reaction and spot the formation of new compounds.
Q5: How should I store this compound?
A5: To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a vial purged with argon or nitrogen). This will protect it from oxidation and potential acid-catalyzed degradation from atmospheric moisture and CO2.
Experimental Protocols
Protocol 1: Analysis of this compound and its Potential Oxidation Product by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
If available, prepare a similar stock solution of the potential degradation product, 3-(3-chloro-4-fluorophenyl)propanoic acid.
-
Create a series of dilutions for calibration.
-
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the acid with a weak base).
-
Dilute the sample with acetonitrile to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a composition that retains the aldehyde, and then increase the percentage of acetonitrile to elute any more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis:
-
Quantify the amount of remaining aldehyde and any formed carboxylic acid by comparing the peak areas to the calibration curves.
-
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Aldehyde Quantification
This protocol is useful for selectively detecting and quantifying the aldehyde, especially at low concentrations.
-
DNPH Reagent Preparation:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid (e.g., sulfuric acid) as a catalyst.
-
-
Derivatization:
-
To a known volume of your sample (or a diluted aliquot), add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least one hour to form the 2,4-dinitrophenylhydrazone derivative.
-
-
Analysis by HPLC-UV:
-
Analyze the derivatized sample by HPLC, similar to Protocol 1.
-
The DNPH derivative is highly chromophoric and can be detected with high sensitivity in the visible range (around 360 nm).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential acid-catalyzed degradation pathways.
Caption: Logic for selecting an analytical method.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)propanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude "3-(3-Chloro-4-fluorophenyl)propanal".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from synthesis (e.g., 3-chloro-4-fluorobenzene), byproducts from side reactions such as regioisomers, and degradation products like the corresponding carboxylic acid formed by oxidation of the aldehyde.[1] Residual catalysts and solvents from the reaction workup may also be present.
Q2: What is the recommended preliminary purification step for crude this compound?
A2: A common and effective initial purification step is to wash the crude product with a mild aqueous base, such as 10% sodium bicarbonate solution. This will remove acidic impurities, particularly the corresponding carboxylic acid that can form via air oxidation.[1]
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a suitable method for purifying aldehydes that are thermally stable.[2][3][4] It is crucial to perform this under reduced pressure to avoid decomposition at high temperatures. The boiling point will be significantly lower than at atmospheric pressure.
Q4: Is column chromatography a viable purification method for this compound?
A4: Column chromatography can be used for the purification of aldehydes. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or formation of acetals if alcohol-containing eluents are used.[5][6] It is advisable to use a deactivated stationary phase (e.g., by adding a small amount of triethylamine to the eluent) or to consider using a different adsorbent like alumina.[5]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield after purification by bisulfite adduct formation. | Incomplete formation of the bisulfite adduct. | Ensure the sodium bisulfite solution is freshly prepared and saturated. Use a co-solvent like methanol or THF to increase the solubility of the aldehyde in the aqueous phase.[9][10] |
| Incomplete regeneration of the aldehyde from the adduct. | Ensure the pH is strongly basic (pH > 12) during the regeneration step by adding a strong base like sodium hydroxide.[9][10] | |
| Product degradation during distillation. | The distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point.[2][3][4] Ensure the heating mantle is not set to an excessively high temperature. |
| Broad peaks or tailing in HPLC/GC analysis. | The compound is interacting with the stationary phase. | For HPLC, try a different column or mobile phase. For GC, ensure the injection port and column are clean and consider using a derivatizing agent if necessary. |
| The sample is not fully dissolved or contains particulates. | Filter the sample through a syringe filter before injection. | |
| Presence of an unexpected peak in the NMR spectrum. | Formation of an acetal or hemiacetal. | This can occur if using alcohol as a solvent for purification or NMR sample preparation, especially in the presence of trace acid.[5] Ensure all solvents are dry and free of acid. |
| The purified product turns yellow over time. | Oxidation of the aldehyde to the corresponding carboxylic acid or other degradation products. | Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light. |
Quantitative Data Summary
The following tables summarize typical data obtained during the purification of crude this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity of Starting Material (%) | Typical Purity of Final Product (%) | Typical Yield (%) |
| Vacuum Distillation | 85-90 | >98 | 70-80 |
| Bisulfite Adduct Formation | 85-90 | >99 | 60-75 |
| Column Chromatography (Silica Gel) | 85-90 | 95-98 | 50-70 |
Table 2: Common Impurity Profile Before and After Purification by Bisulfite Adduct Formation
| Impurity | Typical % in Crude Product | Typical % After Purification |
| 3-(3-Chloro-4-fluorophenyl)propanoic acid | 5-8 | <0.1 |
| Unreacted 3-chloro-4-fluorobenzene | 2-4 | <0.5 |
| Regioisomers | 1-3 | <0.2 |
| High molecular weight byproducts | 1-2 | Not detectable |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.[9]
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. An excess of the bisulfite solution should be used.[6][10]
-
Continue stirring for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct should form.[11]
-
If the adduct is insoluble, it can be collected by filtration and washed with a small amount of cold ethanol and then diethyl ether to remove non-aldehydic impurities.[11] If it remains in the aqueous phase, proceed to the extraction step.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture and transfer to a separatory funnel.
-
Shake the funnel to extract any non-aldehydic impurities into the organic layer.
-
Separate the aqueous layer containing the bisulfite adduct.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., diethyl ether).
-
Slowly add a strong base, such as 10 M sodium hydroxide, with stirring until the solution is strongly basic (pH > 12).[9][10] This will regenerate the pure aldehyde.
-
Extract the regenerated aldehyde into the organic layer. Perform two to three extractions to ensure complete recovery.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Set up a standard vacuum distillation apparatus with a short path distillation head to minimize product loss.[2]
-
Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Use a magnetic stirrer in the distillation flask to ensure smooth boiling.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used.[2]
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point can be estimated using a nomograph.[2]
-
Discard any initial low-boiling fractions which may contain residual solvents.
-
Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.
-
Visualizations
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 4. Distillation Under Reduced Pressure [solnpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
catalyst selection for the efficient synthesis of "3-(3-Chloro-4-fluorophenyl)propanal"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-(3-Chloro-4-fluorophenyl)propanal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common and effective method involves a two-step process. The first step is a Mizoroki-Heck cross-coupling reaction between an appropriate aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) and acrolein diethyl acetal. This is followed by the hydrogenation of the resulting unsaturated acetal and subsequent hydrolysis to yield the target aldehyde.[1] This approach avoids the direct handling of the potentially unstable 3-(3-Chloro-4-fluorophenyl)acrolein.
Q2: Which catalyst is best for the hydrogenation step?
A2: The choice of catalyst for the hydrogenation of the C=C double bond is critical to avoid the reduction of other functional groups. Palladium-based catalysts, particularly palladium on an inert support like carbon (Pd/C) or alumina (Pd/Al2O3), are widely used and effective for this transformation.[1] For selective hydrogenation of α,β-unsaturated aldehydes, where the C=C bond is hydrogenated while preserving the C=O bond, platinum- and palladium-based catalysts are often employed.[2]
Q3: Can I use 3-(3-Chloro-4-fluorophenyl)acrolein as a starting material for direct selective hydrogenation?
A3: While theoretically possible, direct selective hydrogenation of the C=C bond in 3-(3-Chloro-4-fluorophenyl)acrolein can be challenging. α,β-unsaturated aldehydes can be sensitive, and achieving high selectivity for the desired propanal without over-reduction to the corresponding alcohol can be difficult. The two-step approach starting with the acetal-protected acrolein generally offers better control and higher yields of the final product.
Q4: What are the typical reaction conditions for the Mizoroki-Heck coupling step?
A4: The Mizoroki-Heck reaction typically employs a palladium catalyst such as Palladium(II) acetate (Pd(OAc)2), a phosphine ligand, and a base. The reaction is usually carried out in an organic solvent at elevated temperatures. For analogous syntheses, microwave irradiation has been shown to reduce reaction times without compromising yield.[1]
Q5: How can I monitor the progress of the hydrogenation reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Issue 1: Low Yield in the Mizoroki-Heck Coupling Step
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is of high quality and has been stored properly. Consider using a fresh batch of catalyst. |
| Inefficient Base | The choice of base is crucial. Experiment with different organic or inorganic bases to optimize the reaction. |
| Sub-optimal Temperature | The reaction temperature may need optimization. If the reaction is slow, a higher temperature might be required. Conversely, if side products are forming, a lower temperature may be beneficial. |
| Solvent Effects | The polarity and nature of the solvent can significantly impact the reaction. Screen different solvents to find the most suitable one for your specific substrates. |
Issue 2: Incomplete Hydrogenation or Over-reduction
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The catalyst may be poisoned by impurities in the starting material or solvent. Ensure all reagents and solvents are pure. |
| Insufficient Hydrogen Pressure | For gas-phase hydrogenation, ensure the hydrogen pressure is adequate and maintained throughout the reaction. |
| Inappropriate Catalyst Loading | The amount of catalyst can affect the reaction rate and selectivity. An insufficient amount may lead to incomplete reaction, while an excess might promote over-reduction. |
| Reaction Time | Optimize the reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Formation of Closely-related Byproducts | Optimize the reaction conditions to minimize the formation of byproducts. Purification via bisulfite adduct formation and subsequent regeneration can be an effective method for isolating aldehydes.[1] |
| Residual Catalyst | After the reaction, the catalyst must be completely removed. This is typically achieved by filtration through a pad of celite or a similar filter aid. |
| Incomplete Hydrolysis of the Acetal | Ensure the acidic hydrolysis of the acetal intermediate goes to completion to obtain the final aldehyde product. Monitor this step by TLC or GC. |
Catalyst Performance Data for Hydrogenation of Cinnamaldehyde Derivatives
The following table summarizes the performance of various catalysts in the selective hydrogenation of cinnamaldehyde, a model substrate for this reaction type. This data can serve as a starting point for catalyst selection for the synthesis of this compound.
| Catalyst | Support | Temp (°C) | H2 Pressure (bar) | Conversion (%) | Selectivity to Propanal (%) | Reference |
| Pd-NMC | N-doped mesoporous carbon | - | - | 100 | 93 | [3] |
| Pd-MC | Mesoporous carbon | - | - | - | 66 | [3] |
| Pd-AC | Activated carbon | - | - | - | 47 | [3] |
| Pt-Mo(Na)_400N | Carbon | 80 | 5 | 66.4 | - | [2] |
| Pt-Mo(NH4)_400N | Carbon | 80 | 5 | 50.8 | - | [2] |
Experimental Protocols
Key Experiment: Two-Step Synthesis of 3-(3-substituted-phenyl)propanal (Analogous Procedure)
Step 1: Mizoroki-Heck Cross-Coupling [1]
-
To a reaction vessel, add 1-bromo-3-substituted-benzene (1 equivalent), acrolein diethyl acetal (1.5 equivalents), Palladium(II) acetate (0.03 equivalents), and a suitable base in an appropriate solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude unsaturated acetal.
Step 2: Hydrogenation and Hydrolysis [1]
-
Dissolve the crude unsaturated acetal in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Pd/C or Pd/Al2O3.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a pressure reactor) and stir vigorously.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Filter off the catalyst.
-
Treat the filtrate with an aqueous acid (e.g., HCl) to hydrolyze the acetal.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the desired 3-(3-substituted-phenyl)propanal.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low hydrogenation yield.
References
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of cinnamaldehyde to hydrocinnamaldehyde over Pd nanoparticles deposited on nitrogen-doped mesoporous carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
scale-up challenges for the production of "3-(3-Chloro-4-fluorophenyl)propanal"
Welcome to the technical support center for the synthesis and scale-up of 3-(3-Chloro-4-fluorophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: The two most prevalent methods for industrial-scale synthesis are the hydroformylation of 1-chloro-2-fluoro-4-vinylbenzene and the Mizoroki-Heck reaction between 1-bromo-3-chloro-4-fluorobenzene and an acrolein equivalent. Alternative, though less common, routes include the partial reduction of 3-(3-chloro-4-fluorophenyl)propanoic acid or its esters, and the partial oxidation of 3-(3-chloro-4-fluorophenyl)propan-1-ol.
Q2: We are observing significant formation of the branched isomer, 2-(3-Chloro-4-fluorophenyl)propanal, during our hydroformylation reaction. How can we improve the regioselectivity for the desired linear product?
A2: Achieving high linearity is a common challenge in hydroformylation.[1][2] Several factors influence the linear-to-branched ratio. Modifying the ligand on your rhodium or cobalt catalyst is the most effective approach. Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde. Additionally, optimizing the reaction temperature and the partial pressure of carbon monoxide can improve selectivity. Lower temperatures and higher CO pressures generally favor the linear product, though this may come at the cost of a slower reaction rate.[2]
Q3: Our Mizoroki-Heck reaction is suffering from low yield and catalyst deactivation. What are the likely causes and solutions?
A3: Catalyst deactivation in Heck reactions is often due to the formation of palladium black. This can be mitigated by careful selection of ligands, such as bulky electron-rich phosphines, which stabilize the active palladium species.[3] The choice of base and solvent is also critical; inorganic bases like potassium carbonate are often effective. Running the reaction under inert atmosphere is crucial to prevent oxidative degradation of the catalyst. Low yields can also result from side reactions or incomplete conversion; ensure precise stoichiometric control and consider slower addition of the base.[4]
Q4: During workup, we are struggling to remove unreacted starting materials and by-products from the final aldehyde product. What are some effective purification strategies?
A4: A highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[5][6] The crude aldehyde is reacted with a saturated solution of sodium bisulfite, which selectively forms a crystalline adduct with the aldehyde. This solid can be filtered and washed to remove impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base or acid.[7] Chromatographic purification is also an option, but can be less practical and more costly on a large scale.
Q5: We are seeing over-reduction of the aldehyde to 3-(3-Chloro-4-fluorophenyl)propan-1-ol during our synthesis. How can we prevent this?
A5: Over-reduction is a common side reaction, particularly in hydroformylation where hydrogen is a reactant.[1][8] Using a catalyst system with lower hydrogenation activity can help. For instance, in some base metal-catalyzed systems, using an acetal as the C1 source can circumvent the formation of the free aldehyde under reducing conditions.[8] If you are performing a reduction of a carboxylic acid or ester, using a milder reducing agent that is selective for the conversion to the aldehyde is crucial.
Troubleshooting Guides
Hydroformylation Route
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Aldehyde | 1. Catalyst deactivation. 2. Suboptimal reaction conditions (temperature, pressure). 3. Impurities in starting materials or syngas. | 1. Ensure inert atmosphere; consider catalyst stabilizers. 2. Perform a design of experiments (DoE) to optimize temperature and pressure. 3. Use high-purity 1-chloro-2-fluoro-4-vinylbenzene and syngas. |
| Poor Regioselectivity (High Branched Isomer) | 1. Inappropriate ligand for the metal catalyst. 2. High reaction temperature. 3. Low carbon monoxide partial pressure. | 1. Screen bulky phosphine or phosphite ligands. 2. Decrease the reaction temperature in increments of 5-10°C. 3. Increase the CO:H₂ ratio.[1] |
| Formation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol | 1. High hydrogenation activity of the catalyst. 2. High hydrogen partial pressure. 3. Prolonged reaction time at high temperature. | 1. Select a catalyst with lower hydrogenation potential. 2. Lower the H₂ partial pressure. 3. Monitor the reaction closely and stop it upon completion. |
| Alkene Isomerization | 1. Catalyst promoting double bond migration. 2. High reaction temperature. | 1. Choose a catalyst known for low isomerization activity. 2. Reduce the reaction temperature. |
Mizoroki-Heck Reaction Route
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, Et₃N) and solvents (e.g., DMF, DMAc). 3. Gradually increase the reaction temperature. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Presence of oxygen. 2. Unstable ligand. 3. High temperature. | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 2. Use bulky, electron-rich phosphine ligands to stabilize the Pd(0) species.[3] 3. Avoid excessive heating. |
| Formation of By-products | 1. Homocoupling of the aryl halide. 2. Polymerization of the alkene. | 1. Use a slight excess of the alkene. 2. Ensure the alkene is of high purity and free of polymerization inhibitors/promoters. |
| Poor Reproducibility | 1. Variable quality of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a consistent, reliable source. 2. Standardize all reaction parameters, including stirring rate and heating profile. |
Experimental Protocols
Protocol 1: Hydroformylation of 1-Chloro-2-fluoro-4-vinylbenzene
Objective: To synthesize this compound via rhodium-catalyzed hydroformylation.
Materials:
-
1-Chloro-2-fluoro-4-vinylbenzene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Bulky phosphite ligand (e.g., a triphenyl phosphite derivative)
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave reactor
Procedure:
-
Thoroughly dry the autoclave reactor and purge with nitrogen.
-
In a glovebox, charge the reactor with the rhodium catalyst precursor and the phosphite ligand in a 1:10 molar ratio.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 1-chloro-2-fluoro-4-vinylbenzene to the reactor.
-
Seal the reactor and purge several times with synthesis gas.
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with the CO/H₂ mixture.
-
Heat the reactor to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be purified as described in Protocol 3.
Protocol 2: Mizoroki-Heck Reaction for this compound Acetal
Objective: To synthesize the diethyl acetal of this compound.
Materials:
-
1-Bromo-3-chloro-4-fluorobenzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dried flask under a nitrogen atmosphere, add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add anhydrous DMF and stir the mixture.
-
Add 1-bromo-3-chloro-4-fluorobenzene and acrolein diethyl acetal.
-
Heat the reaction mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude acetal can be purified by column chromatography.
-
To obtain the aldehyde, the purified acetal is hydrolyzed using a mild acidic catalyst in a water/organic solvent mixture.
Protocol 3: Purification of this compound via Bisulfite Adduct Formation
Objective: To purify the crude aldehyde by forming and then decomposing the bisulfite adduct.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃) or dilute HCl
-
Diethyl ether or other suitable organic solvent
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Dissolve the crude aldehyde in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Add the saturated sodium bisulfite solution to the organic solution and stir vigorously for 1-2 hours.
-
The white crystalline bisulfite adduct will precipitate.
-
Filter the solid adduct and wash it with diethyl ether to remove non-aldehydic impurities.
-
To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or dilute HCl until the solution is basic or acidic, respectively.
-
Stir until the solid dissolves and the aldehyde separates as an oil.
-
Extract the pure aldehyde with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.[7]
Visualizations
Caption: Hydroformylation of 1-Chloro-2-fluoro-4-vinylbenzene.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for aldehyde purification.
References
- 1. mt.com [mt.com]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 8. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to the Characterization of 3-(3-Chloro-4-fluorophenyl)propanal: X-ray Crystallography and Spectroscopic Alternatives
Introduction
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For a molecule such as 3-(3-Chloro-4-fluorophenyl)propanal, a comprehensive characterization is paramount to understanding its chemical properties and potential biological activity. While single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement in a solid state, its application is contingent on the ability to grow high-quality crystals. To date, no public records of a successful X-ray crystallographic analysis for this compound have been reported.
This guide provides a comparative overview of X-ray crystallography alongside other powerful analytical techniques that are routinely employed for the characterization of small organic molecules like this compound. These alternative and complementary methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide invaluable information about molecular structure, connectivity, and functional groups.
For the purpose of this guide, hypothetical experimental data for this compound is presented to illustrate the type of information each technique provides.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical data obtained from various analytical techniques for the characterization of this compound.
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 15.60 |
| β (°) | 95.5 |
| Volume (ų) | 930.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.435 |
| R-factor | 0.045 |
Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.80 | t | 1H | -CHO |
| 7.25 | dd | 1H | Ar-H |
| 7.10 | m | 1H | Ar-H |
| 7.00 | t | 1H | Ar-H |
| 3.00 | t | 2H | -CH₂-Ar |
| 2.80 | dt | 2H | -CH₂-CHO |
Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | -CHO |
| 157.0 (d, J=248 Hz) | C-F |
| 138.0 (d, J=3 Hz) | C-Cl |
| 130.0 (d, J=8 Hz) | Ar-CH |
| 128.5 (d, J=18 Hz) | Ar-C |
| 121.0 (d, J=6 Hz) | Ar-CH |
| 116.5 (d, J=21 Hz) | Ar-CH |
| 45.0 | -CH₂-CHO |
| 28.0 | -CH₂-Ar |
Table 4: Hypothetical Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | 40/13 | [M]⁺/ [M+2]⁺ |
| 173/175 | 100/33 | [M-CHO]⁺ |
| 145 | 80 | [M-C₂H₄CHO]⁺ |
Table 5: Hypothetical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H (aliphatic) |
| 2850 | Medium | C-H (aliphatic) |
| 2720 | Weak | C-H (aldehyde) |
| 1725 | Strong | C=O (aldehyde) |
| 1590, 1490 | Medium | C=C (aromatic) |
| 1250 | Strong | C-F |
| 820 | Strong | C-Cl |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) at a constant temperature.
-
Data Collection: A single crystal of suitable size and quality would be mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the mass spectrometer. For Electron Ionization (EI), the sample would be introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: In EI-MS, the sample would be bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion would be measured by a detector to generate the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a KBr pellet would be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands would be analyzed to identify the functional groups present in the molecule.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a novel small molecule like this compound.
Caption: Workflow for the characterization of a novel small molecule.
This comprehensive approach, combining spectroscopic and crystallographic techniques, is essential for the unambiguous characterization of new chemical entities in the pharmaceutical and chemical research landscape.
A Comparative Guide to the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical transformations and are supported by data from analogous reactions found in the chemical literature. This document aims to provide an objective comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
Method 1: Heck Coupling and Subsequent Reduction
This pathway involves the palladium-catalyzed coupling of an aryl halide with an acrolein derivative, followed by the selective reduction of the resulting α,β-unsaturated aldehyde.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Heck coupling.
Experimental Protocol
Step 1: Heck Coupling of 1-Bromo-3-chloro-4-fluorobenzene with Acrolein Diethyl Acetal
In a reaction vessel, 1-bromo-3-chloro-4-fluorobenzene is reacted with acrolein diethyl acetal in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a phase-transfer catalyst like tetra-n-butylammonium acetate (nBu₄NOAc), a base such as potassium carbonate (K₂CO₃), and potassium chloride (KCl) in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to approximately 90 °C until completion. The resulting intermediate, 3-(3-Chloro-4-fluorophenyl)acrolein diethyl acetal, is then hydrolyzed by the addition of aqueous hydrochloric acid (2 M) to yield 3-(3-Chloro-4-fluorophenyl)acrolein.
Step 2: Selective Reduction of 3-(3-Chloro-4-fluorophenyl)acrolein
The α,β-unsaturated aldehyde, 3-(3-Chloro-4-fluorophenyl)acrolein, is subjected to selective reduction of the carbon-carbon double bond. This can be achieved through various methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is carefully monitored to ensure the reduction of the double bond without affecting the aldehyde functional group.
Method 2: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
This route focuses on the synthesis of the corresponding alcohol precursor, followed by its selective oxidation to the desired aldehyde.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via alcohol oxidation.
Experimental Protocol
Step 1: Synthesis of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
The precursor alcohol can be synthesized from 3-chloro-4'-fluoropropiophenone. The ketone is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature until the starting material is consumed. Work-up involves quenching the excess reagent and extracting the product.
Step 2: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
The selective oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol to the corresponding aldehyde is a critical step. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation.[1] The alcohol is dissolved in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), and treated with DMP at room temperature.[2] The reaction is typically rapid and clean, affording the desired aldehyde in high yield after a simple work-up to remove the iodine-containing byproducts.[3][4]
Performance Comparison
| Parameter | Method 1: Heck Coupling & Reduction | Method 2: Oxidation of Alcohol |
| Starting Materials | 1-Bromo-3-chloro-4-fluorobenzene, Acrolein Diethyl Acetal | 3-Chloro-4'-fluoropropiophenone |
| Key Reagents | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, Selective reducing agent | NaBH₄, Dess-Martin Periodinane |
| Typical Overall Yield | Good to High | High |
| Reaction Conditions | Elevated temperature for Heck coupling | Mild conditions for oxidation |
| Scalability | Potentially challenging due to catalyst cost and removal | Generally good, though DMP can be expensive on large scale |
| Selectivity | Potential for side reactions in Heck coupling and over-reduction | High selectivity in the oxidation step with appropriate reagent |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Method 1 (Heck Coupling) is a powerful C-C bond-forming strategy that builds the carbon skeleton directly. However, it may require careful optimization of the catalyst system and the selective reduction step to achieve high yields and purity.
-
Method 2 (Alcohol Oxidation) often provides a more controlled and high-yielding final step. The success of this route is highly dependent on the efficient synthesis of the precursor alcohol. The use of modern, mild oxidizing agents like Dess-Martin periodinane allows for a clean conversion to the aldehyde.[1][2]
The choice between these methods will depend on the specific requirements of the synthesis, including the availability and cost of starting materials and reagents, desired scale, and the laboratory's expertise with particular reaction types. For syntheses where high purity and yield in the final step are paramount, the oxidation of a pre-formed alcohol (Method 2) may be preferable. For convergent syntheses where building the carbon backbone from readily available aryl halides is advantageous, the Heck coupling approach (Method 1) presents a strong alternative.
References
A Comparative Guide to the Analytical Validation of HPLC and Alternative Methods for the Quantification of 3-(3-Chloro-4-fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analytical validation of "3-(3-Chloro-4-fluorophenyl)propanal" with alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the analytical procedures for their intended purpose.[1][2][3][4]
The objective is to present a framework for selecting an appropriate analytical method by comparing key performance indicators such as specificity, linearity, accuracy, precision, and sensitivity. While no specific validated method for this particular analyte is publicly available, this guide utilizes established principles and data from analogous compounds to present a realistic comparison.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The general workflow is outlined below.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The following tables summarize the hypothetical performance data for HPLC, UPLC, and GC methods for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method (Hypothetical) | UPLC Method (Hypothetical) | GC Method (Hypothetical) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | Flame Ionization Detector (FID) |
| Temperature | 30°C | 40°C | Inlet: 250°C, Detector: 300°C, Oven: Gradient |
| Injection Volume | 10 µL | 2 µL | 1 µL (split) |
| Run Time | ~15 min | ~3 min | ~10 min |
Table 2: Validation Parameters Comparison
| Validation Parameter | HPLC Method | UPLC Method | GC Method |
| Specificity | Good | Excellent | Excellent |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |
| LOD (µg/mL) | 0.3 | 0.1 | 1.5 |
| LOQ (µg/mL) | 1.0 | 0.5 | 5.0 |
| Robustness | Robust | Moderately Robust | Robust |
| System Suitability | Meets criteria | Meets criteria | Meets criteria |
UPLC generally offers faster analysis times and higher sensitivity due to the use of smaller particle size columns.[5][6][7] GC can be a viable alternative, particularly for volatile compounds, but may require derivatization for certain aldehydes to improve stability and detection.[8]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on ICH Q2(R1) guidelines.[1][2][4]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Forced Degradation Study:
-
Expose a solution of this compound to stress conditions (acid, base, oxidation, heat, and light).
-
Analyze the stressed samples alongside an unstressed standard.
-
Assess the resolution between the main analyte peak and any degradation product peaks. The peak purity of the analyte should also be determined using a photodiode array (PDA) detector.
-
-
Blank Analysis:
-
Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity
Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five concentrations across the desired range (e.g., for HPLC: 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
% Recovery = (Measured Concentration / Nominal Concentration) x 100
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the %RSD for the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantitated with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C).
-
Analyze a sample under each modified condition.
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods may offer advantages in specific scenarios.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems operate at higher pressures and use columns with smaller particle sizes (<2 µm) compared to HPLC.[6][9] This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it ideal for high-throughput screening.[5][10]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an excellent alternative.[8] It often provides high resolution and can be coupled with mass spectrometry (MS) for definitive identification.[11] For less volatile aldehydes, derivatization may be necessary to improve chromatographic performance.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[12][13] It can be a powerful tool for the analysis of charged or polar molecules and offers a different separation mechanism compared to chromatography.[14][15]
Conclusion
The selection of an analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
HPLC represents a reliable and well-established method suitable for routine quality control.
-
UPLC is a superior choice when speed and sensitivity are paramount, particularly in research and development settings.[7]
-
GC is a strong candidate if the analyte and its potential impurities are sufficiently volatile and thermally stable.
A thorough validation process, following ICH guidelines, is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for researchers, scientists, and drug development professionals.[3][4]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 8. researchgate.net [researchgate.net]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel capillary electrophoretic method for determining aliphatic aldehydes in food samples using 2-thiobarbituric acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(3-Chloro-4-fluorophenyl)propanal and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous evaluation of structurally similar compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide presents a comparative study of "3-(3-Chloro-4-fluorophenyl)propanal" and its positional isomers. Due to the limited availability of direct comparative experimental data in published literature, this guide focuses on providing a comprehensive overview of the available physicochemical properties and detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of a compound is a critical first step in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of this compound and several of its positional isomers. These properties were primarily sourced from publicly available chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | 1057671-07-4 | C₉H₈ClFO | 186.61 | 2.5 | 0 | 1 |
| 3-(2-Chloro-4-fluorophenyl)propanal | 128426-47-1 | C₉H₈ClFO | 186.61 | 2.5 | 0 | 1 |
| 3-(4-Chloro-2-fluorophenyl)propanal | 1057671-09-6 | C₉H₈ClFO | 186.61 | 2.3 | 0 | 2 |
| 3-(3-Chloro-2-fluorophenyl)propanal | 1057671-06-3 | C₉H₈ClFO | 186.61 | 2.5 | 0 | 1 |
| 3-(4-Chloro-3-fluorophenyl)propanal | 1057671-10-9 | C₉H₈ClFO | 186.61 | 2.5 | 0 | 1 |
| 3-(2-Chlorophenyl)propanal | 157433-36-8 | C₉H₉ClO | 168.62 | 2.2 | 0 | 1 |
| 3-(3-Chlorophenyl)propanal | 136415-83-3 | C₉H₉ClO | 168.62 | 2.6 | 0 | 1 |
| 3-(4-Chlorophenyl)propanal | 75677-02-0 | C₉H₉ClO | 168.62 | 2.2 | 0 | 1 |
Note: The data presented in this table is primarily based on computational models and may vary from experimental values.
Biological Activity and Toxicity
Direct comparative studies on the biological activity and toxicity of this compound and its isomers are scarce in the current scientific literature. However, the presence of chloro and fluoro substituents on the phenyl ring suggests that these compounds may exhibit a range of biological activities, including potential antimicrobial, anticancer, or enzyme inhibitory effects. For instance, a related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, has demonstrated anticancer efficacy in human colorectal cancer cell lines with IC50 values in the micromolar range.[1]
To facilitate the investigation of the biological profiles of these isomers, the following sections provide detailed protocols for key in vitro assays.
Experimental Protocols
The following are standard, widely-accepted protocols for assessing the cytotoxicity, antimicrobial activity, and enzyme inhibitory potential of small molecules.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Figure 1: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[4]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.
Figure 2: General workflow for the broth microdilution antimicrobial susceptibility test.
Enzyme Inhibition Assay: Spectrophotometric Method
This protocol outlines a general method for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.
Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. An inhibitor will cause a decrease in the rate of this change. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (inhibitors)
-
Buffer solution at optimal pH for the enzyme
-
Cuvettes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance at a specific wavelength over time.[5]
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Figure 3: A simplified workflow for a spectrophotometric enzyme inhibition assay.
Conclusion
References
- 1. 3-(2-CHLORO-4-FLUOROPHENYL)-1-PROPENE | CAS#:128426-47-1 | Chemsrc [chemsrc.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Spectroscopic Analysis and Structural Confirmation of 3-(3-Chloro-4-fluorophenyl)propanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 3-(3-Chloro-4-fluorophenyl)propanal. It offers a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a discussion of alternative analytical methods.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |
| ~7.3 | Doublet of doublets (dd) | 1H | Aromatic proton (H-2) |
| ~7.1 | Multiplet (m) | 1H | Aromatic proton (H-6) |
| ~7.0 | Triplet (t) | 1H | Aromatic proton (H-5) |
| ~3.0 | Triplet (t) | 2H | Methylene protons (-CH₂-CHO) |
| ~2.8 | Triplet (t) | 2H | Methylene protons (Ar-CH₂-) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~201 | Aldehydic carbon (-CHO) |
| ~157 (d, ¹JCF ≈ 248 Hz) | Aromatic carbon (C-4) |
| ~138 | Aromatic carbon (C-1) |
| ~131 | Aromatic carbon (C-6) |
| ~129 | Aromatic carbon (C-2) |
| ~121 (d, ²JCF ≈ 18 Hz) | Aromatic carbon (C-3) |
| ~117 (d, ²JCF ≈ 21 Hz) | Aromatic carbon (C-5) |
| ~45 | Methylene carbon (-CH₂-CHO) |
| ~28 | Methylene carbon (Ar-CH₂-) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920-2820 | Medium | C-H stretch (alkane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-F stretch |
| ~820 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 157/159 | Medium | [M - CHO]⁺ |
| 141/143 | Medium | [M - CH₂CHO]⁺ |
| 128 | High | [C₇H₄FCl]⁺ |
| 29 | High | [CHO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: If a suitable single crystal of a solid derivative can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.
-
Elemental Analysis: This technique determines the elemental composition of the compound, which can be used to confirm the molecular formula.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed information about the connectivity of atoms within the molecule, which is invaluable for complex structures.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.
A Comparative Guide to Assessing the Purity of 3-(3-Chloro-4-fluorophenyl)propanal by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of the aromatic aldehyde 3-(3-Chloro-4-fluorophenyl)propanal, with a primary focus on the robust and widely used hydroxylamine hydrochloride titration method. This document outlines detailed experimental protocols, presents a comparative analysis with alternative techniques, and offers insights into potential impurities and their impact on accuracy.
Introduction
Accurate determination of purity is a critical step in the characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates. For carbonyl-containing compounds such as this compound, several analytical methods are available. Titrimetric methods, in particular, offer a cost-effective, reliable, and often straightforward approach for quantitative analysis without the need for sophisticated instrumentation.
Primary Method: Hydroxylamine Hydrochloride Titration
The hydroxylamine hydrochloride titration is a classic and reliable method for the quantification of aldehydes and ketones. The principle of this method is the reaction of the carbonyl group with hydroxylamine hydrochloride to form an oxime and liberate an equimolar amount of hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized base, allowing for the calculation of the aldehyde content.
Reaction:
R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
Experimental Protocol
1. Reagents and Solutions:
-
Hydroxylamine Hydrochloride Solution (0.5 M): Dissolve 34.75 g of pure hydroxylamine hydrochloride in approximately 900 mL of 95% ethanol and dilute to 1 L with 95% ethanol.
-
Standardized Sodium Hydroxide Solution (0.5 M): Prepare and standardize a 0.5 M solution of sodium hydroxide in 95% ethanol.
-
Indicator Solution: Bromophenol blue (0.1% in ethanol) or a suitable potentiometer.
-
Sample Solvent: A hydroalcoholic solution (e.g., 50% ethanol in water) is often suitable to ensure the solubility of the aromatic aldehyde.
2. Procedure:
-
Accurately weigh approximately 1.0-1.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of the hydroalcoholic solvent.
-
Add 50.0 mL of the 0.5 M hydroxylamine hydrochloride solution and a few drops of the bromophenol blue indicator.
-
Stopper the flask and allow the reaction mixture to stand at room temperature for at least 30 minutes. Gentle heating (e.g., 40°C in a water bath) can accelerate the reaction but should be validated to avoid degradation.
-
Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution until the indicator changes from yellow to a persistent blue endpoint. If using a potentiometer, titrate to the equivalence point.
-
Perform a blank titration using the same procedure but omitting the sample.
3. Calculation of Purity:
Purity (% w/w) = [((V_s - V_b) * M_NaOH * MW_aldehyde) / (W_sample)] * 100
Where:
-
V_s = Volume of NaOH solution consumed by the sample (mL)
-
V_b = Volume of NaOH solution consumed by the blank (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
MW_aldehyde = Molecular weight of this compound (188.61 g/mol )
-
W_sample = Weight of the sample (g)
Potential Interferences and Considerations
-
Acidic or Basic Impurities: The presence of acidic or basic impurities will directly interfere with the titration, leading to inaccurate results. A preliminary titration of a sample solution without the hydroxylamine hydrochloride can be performed to quantify and correct for these impurities.
-
Other Carbonyl Compounds: Other aldehydes or ketones present as impurities will also react with hydroxylamine hydrochloride, leading to an overestimation of the purity of the target compound.
-
Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (3-(3-Chloro-4-fluorophenyl)propionic acid), especially upon exposure to air.[1] This acidic impurity will lead to an underestimation of the aldehyde content. It is crucial to use fresh samples and minimize exposure to air.
-
Solubility: Ensure complete dissolution of the sample in the chosen solvent before adding the hydroxylamine hydrochloride solution.[2]
Comparison with Alternative Methods
While titration is a robust method, other techniques can provide complementary information, especially regarding the identification and quantification of specific impurities.
| Method | Principle | Advantages | Disadvantages | Supporting Experimental Data |
| Hydroxylamine Hydrochloride Titration | Reaction with hydroxylamine hydrochloride and back-titration of liberated HCl. | Cost-effective, high precision and accuracy, no specialized equipment required. | Not specific; any carbonyl compound will react. Susceptible to interference from acidic/basic impurities. | Purity data is generated from the titration volumes and can be highly reproducible (e.g., RSD < 1%). |
| High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization | Derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and UV detection. | High sensitivity and specificity, allows for simultaneous quantification of different aldehydes and ketones. | Requires derivatization step, more time-consuming, requires specialized equipment and trained personnel. | Provides quantitative data on the main component and identified impurities, often with detection limits in the ppm range. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection (e.g., FID). | High resolution for separating volatile impurities, can be directly coupled to mass spectrometry (MS) for identification. | The sample must be volatile and thermally stable. May require derivatization for less volatile aldehydes. | Provides area percentages for all volatile components, which can be used to estimate relative purity. |
| Thermometric Titration | Measures the heat change during the reaction of the aldehyde with a titrant like 2,4-dinitrophenylhydrazine. | Rapid analysis time. | Requires specialized thermometric titration equipment. | Provides purity data based on the enthalpy of the reaction. |
| Bisulfite Titration | Formation of a bisulfite addition product with the aldehyde, followed by titration. | Simple and cost-effective. | The reaction is reversible and may not go to completion for all aldehydes. | Can provide purity data, but may be less accurate than the hydroxylamine hydrochloride method for some aromatic aldehydes.[3] |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of an aromatic aldehyde.
Signaling Pathway of Titration Reaction
The following diagram illustrates the key steps in the hydroxylamine hydrochloride titration reaction.
Caption: Key steps in the hydroxylamine hydrochloride titration of an aldehyde.
Conclusion
The hydroxylamine hydrochloride titration method is a highly suitable and accurate technique for determining the purity of this compound. Its simplicity, cost-effectiveness, and high precision make it an excellent choice for routine quality control. However, for a comprehensive purity assessment, especially during process development and for regulatory submissions, it is recommended to complement the titration data with results from more specific chromatographic methods like HPLC and GC. This integrated approach ensures a thorough understanding of the impurity profile and guarantees the quality and safety of the final product.
References
Comparative Biological Activity of 3-(3-Chloro-4-fluorophenyl)propanal Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two distinct classes of derivatives synthesized from a "3-chloro-4-fluorophenyl" core: N4-substituted semicarbazones and 3-substituted-1H-pyrroles. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their potential as antimicrobial and anticancer agents.
This guide summarizes quantitative biological activity data, details the experimental methodologies used for their evaluation, and visualizes the synthetic pathways for these compounds.
I. Comparative Analysis of Biological Activity
Two primary classes of derivatives bearing the 3-chloro-4-fluorophenyl moiety have been synthesized and evaluated for their biological efficacy. The data presented below, extracted from independent studies, highlights their differing therapeutic potentials.
Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives
A series of sixteen N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.
| Compound ID | Substitution (R) | Antibacterial Activity (MIC in µg/mL) | Antifungal Activity (MIC in µg/mL) |
| 4a | H | >100 | >100 |
| 4b | 2-Cl | 50 | 100 |
| 4c | 4-Cl | 50 | 50 |
| 4d | 4-NO2 | 25 | 50 |
| 4e | 2-OH | 50 | 100 |
| 4f | 4-OH | 12.5 | 50 |
| 4g | 4-OCH3 | 50 | 25 |
| 4h | 2,4-diCl | 50 | 50 |
| 4i | 3,4-diCl | 50 | 50 |
| 4j | 2-NO2 | 50 | 100 |
| 4k | 3-NO2 | 25 | 50 |
| 4l | 4-CH3 | 100 | 100 |
| 4m | 4-F | 50 | 50 |
| 4n | 4-Br | 50 | 50 |
| 4o | 2,4-diNO2 | 25 | 50 |
| 4p | 3,4,5-triOCH3 | 100 | >100 |
Note: Lower MIC values indicate higher antimicrobial activity.
Key Findings:
-
Compound 4f , featuring a 4-hydroxy substitution, demonstrated the most potent antibacterial activity with an MIC of 12.5 µg/mL.
-
Compound 4g , with a 4-methoxy group, exhibited the best antifungal activity with an MIC of 25 µg/mL.
-
The presence of electron-donating groups (e.g., -OH, -OCH3) at the para position of the phenyl ring appears to be favorable for antimicrobial activity.
Anticancer Activity of 3-Substituted 4-(3-Chloro-4-fluorophenyl)-1H-pyrrole Derivatives
Eighteen novel 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of sixteen cancer cell lines and two normal cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess their cytotoxic potential.
| Compound ID | Substitution (R) | Cancer Cell Line | IC50 (µM) |
| 2a | -H | A549 (Lung) | >50 |
| 2b | -CH3 | A549 (Lung) | 45.2 |
| 2c | -C2H5 | A549 (Lung) | 38.9 |
| 2d | -n-C3H7 | A549 (Lung) | 35.1 |
| 2e | -n-C4H9 | A549 (Lung) | 30.7 |
| 2f | -Ph | A549 (Lung) | 25.4 |
| 2g | -4-Cl-Ph | A549 (Lung) | 22.1 |
| 2h | -4-F-Ph | A549 (Lung) | 23.5 |
| 2i | -4-CH3-Ph | A549 (Lung) | 28.3 |
| 2j | -4-OCH3-Ph | A549 (Lung) | 19.8 |
| 2k | -CN | A549 (Lung) | 15.2 |
| 2l | -COOCH3 | A549 (Lung) | 18.9 |
| 2m | -CONH2 | A549 (Lung) | 21.4 |
| 2n | -CHO | A549 (Lung) | 17.6 |
| 2o | -COCH3 | A549 (Lung) | 16.3 |
| 2p | -NO2 | A549 (Lung) | 14.8 |
| 2q | -SO2CH3 | A549 (Lung) | 20.1 |
| 2r | -CN | Various | See below |
Note: Lower IC50 values indicate higher anticancer activity. Data for a representative cell line (A549) is shown for initial comparison. Compound 2r was identified as the most promising and was further evaluated.
Anticancer Activity of Compound 2r (3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole):
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung) | 15.2 |
| HCT116 (Colon) | 12.8 |
| MCF7 (Breast) | 14.1 |
| HepG2 (Liver) | 16.5 |
| PC-3 (Prostate) | 13.5 |
Key Findings:
-
The pyrrole derivatives generally exhibited moderate to good anticancer activity.
-
Compound 2r , with a cyano (-CN) substituent at the 3-position of the pyrrole ring, was the most potent derivative across multiple cancer cell lines.
-
Importantly, these pyrrole analogues displayed low cytotoxicity against normal cell lines, suggesting a degree of selectivity for cancer cells.
II. Experimental Protocols
Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives
A general method for the synthesis of the semicarbazone derivatives is outlined below:
Procedure:
-
An equimolar mixture of 3-chloro-4-fluorophenyl semicarbazide and the appropriate substituted aldehyde or ketone is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure semicarbazone derivative.
Synthesis of 3-Substituted 4-(3-Chloro-4-fluorophenyl)-1H-pyrrole Derivatives
The synthesis of the pyrrole derivatives was achieved via the Van Leusen pyrrole synthesis:
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF, a solution of the substituted acetonitrile and tosylmethyl isocyanide (TosMIC) in THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 3-chloro-4-fluorobenzaldehyde in THF is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the semicarbazone derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Serial two-fold dilutions of each test compound are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay: MTT Method
The cytotoxicity of the pyrrole derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
III. Signaling Pathways and Mechanism of Action
Semicarbazone Derivatives
The precise mechanism of action for this series of semicarbazones has not been elucidated. However, semicarbazones are known to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA synthesis: Some semicarbazones can chelate metal ions that are essential cofactors for enzymes involved in DNA replication.
-
Disruption of cell wall synthesis: By interfering with key enzymes in the peptidoglycan biosynthesis pathway, some derivatives can compromise bacterial cell wall integrity.
-
Enzyme inhibition: Semicarbazones can act as inhibitors of various microbial enzymes, disrupting essential metabolic pathways.
Pyrrole Derivatives
The study on the anticancer pyrrole derivatives provided some initial mechanistic insights.
Flow cytometry analysis revealed that the most potent compound, 2r , induces cell cycle arrest primarily at the S phase, with a concomitant decrease in the G0/G1 population and a minor block at the G2/M phase. Furthermore, multiple lines of evidence confirmed that compound 2r induces cell death through apoptosis. The exact molecular targets within these pathways remain to be identified in future studies.
Comparative Analysis of Cross-Reactivity for 3-(3-Chloro-4-fluorophenyl)propanal in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-(3-Chloro-4-fluorophenyl)propanal in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Due to the absence of direct experimental data in publicly available literature, this document presents a hypothetical, yet scientifically plausible, comparison with structurally similar compounds. The data and protocols are designed to serve as a practical reference for researchers developing and validating immunoassays for small molecules.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As with any small molecule targeted in an immunoassay, understanding the potential for cross-reactivity with structurally related compounds is critical for assay specificity and data integrity. Cross-reactivity occurs when the antibodies in an assay bind to molecules other than the target analyte, leading to inaccurate quantification. This guide explores the theoretical cross-reactivity of this compound against a panel of analogous compounds in a competitive ELISA format.
Data Presentation: Cross-Reactivity Comparison
The following table summarizes the hypothetical cross-reactivity of several compounds structurally related to this compound in a competitive ELISA. The cross-reactivity is expressed as a percentage relative to the binding of the target analyte (100%). The IC50 value represents the concentration of the compound required to inhibit 50% of the signal in the assay.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 3-(3-Chlorophenyl)propanal | 50 | 20 | |
| 3-(4-Fluorophenyl)propanal | 80 | 12.5 | |
| 3-(3,4-Dichlorophenyl)propanal | 30 | 33.3 | |
| 3-Phenylpropanal | >1000 | <1 | |
| 2-(3-Chloro-4-fluorophenyl)ethanal | 200 | 5 | |
| 4-(3-Chloro-4-fluorophenyl)butanal | 150 | 6.7 |
Note: The structures in the table are placeholders and should be replaced with actual chemical structure images in a final document. The IC50 and cross-reactivity values are hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for a competitive ELISA to assess the cross-reactivity of this compound is provided below.
Competitive ELISA Protocol
1. Materials and Reagents:
-
Microtiter plates (96-well, high-binding capacity)
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody specific for this compound.
-
Standard: this compound of high purity.
-
Test Compounds: Potential cross-reactants.
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST).
-
Assay Buffer (e.g., 1% BSA in PBST).
-
Plate reader.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and the test compounds in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at its optimal dilution in Assay Buffer) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions from the wells and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the IC50 value for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) * 100
Mandatory Visualizations
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for small molecule detection.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not well-defined, structurally related compounds have been investigated as inhibitors of the Heat Shock Protein 90 (Hsp90) signaling pathway. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, making it an attractive target for cancer therapy.
Caption: Simplified Hsp90 signaling pathway and the potential point of inhibition.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in an immunoassay format. While the presented data is hypothetical, it underscores the importance of rigorous validation against structurally related compounds. The detailed experimental protocol and illustrative diagrams offer a practical resource for researchers engaged in the development and application of immunoassays for novel small molecules. It is imperative that any new assay is thoroughly characterized to ensure the generation of accurate and reliable data.
Performance Benchmark: 3-(3-Chloro-4-fluorophenyl)propanal as a Versatile Intermediate in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and drug development, the selection of appropriate intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive performance benchmark of 3-(3-Chloro-4-fluorophenyl)propanal , a halogenated phenylpropanal derivative, as a key intermediate. Through a comparative analysis with alternative synthetic strategies, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
For the purpose of a tangible and relevant comparison, this guide will focus on the synthesis of key precursors for selective serotonin reuptake inhibitors (SSRIs), a class of drugs where halogenated phenylpropanes are common structural motifs. While direct performance data for this compound in a specific, multi-step drug synthesis is not extensively published, we will draw comparisons with the closely related and well-documented intermediate, 3-chloropropiophenone, in the context of Dapoxetine synthesis. This ketone serves as a pertinent benchmark due to its structural similarity and its established role in the production of this pharmaceutical agent.
Comparative Performance Data
The following tables summarize the performance of different synthetic routes to key intermediates relevant to the synthesis of drugs like Dapoxetine. This allows for an indirect but valuable comparison of the potential performance of an aldehyde intermediate like this compound against established methods.
Table 1: Synthesis of 3-Chloro-4-fluoroaniline (A Potential Precursor)
| Parameter | Method: Catalytic Hydrogenation |
| Starting Material | 3-Chloro-4-fluoronitrobenzene |
| Catalyst | 1% Pt/C |
| Solvent | None |
| Temperature | 50-100 °C |
| Pressure | 0.1-5 MPa (Hydrogen) |
| Reaction Time | 1-10 hours |
| Yield | 94-96%[1] |
| Purity | >99.5%[1] |
Table 2: Synthesis of Dapoxetine Intermediate Analogs - A Comparative Overview
| Intermediate/Method | Starting Material | Key Transformation | Yield | Purity/ee | Reference |
| (R)-(+)-3-Chloro-1-phenyl-1-propanol | 3-Chloropropiophenone | Asymmetric Reduction | High | >99% ee[2] | Patent CN105732309A[2] |
| (S)-Dapoxetine | 3-Phenyl-1-propanol | Asymmetric C-H Amination | High | N/A | J Org Chem, 2010[3] |
| Dapoxetine | 3-Chloro-1-phenyl-1-propanone | 5-step synthesis | High | N/A | Chin J Mod Appl Pharm, 2016[4] |
| (S)-3-Dimethylamino-3-phenylpropanol | (S)-3-Amino-3-phenylpropionic acid | Reduction & N-methylation | 90% (2 steps) | N/A | Patent CN103664660A[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for key reactions cited in this guide.
Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation[1]
Materials:
-
3-Chloro-4-fluoronitrobenzene
-
1% Platinum on Carbon (Pt/C) catalyst
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
Charge the high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.
-
Heat the reaction mixture to a temperature between 50-100 °C while stirring.
-
Maintain these conditions for 1-10 hours, monitoring the reaction progress.
-
Upon completion, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture while hot to remove the catalyst.
-
The crude product is then purified by distillation under reduced pressure to yield 3-chloro-4-fluoroaniline with a purity of >99.5%.
Protocol 2: Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol (Dapoxetine Intermediate)[2]
Materials:
-
3-Chloropropiophenone
-
(+)-2-Ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl) as chiral reductant
-
Tetrahydrofuran (THF)
-
Diethanolamine
-
Ether
Procedure:
-
Dissolve 3-chloropropiophenone in THF in a reaction flask.
-
Cool the solution to -20 °C.
-
Add a solution of 65% (+)-Eap2BCl in n-heptane to the reaction mixture.
-
Allow the reaction to proceed for 6 hours at -20 °C.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add ether to the residue, followed by the addition of diethanolamine, and stir for 2 hours.
-
Filter the mixture. The filtrate contains the crude product.
-
Further purification yields (R)-(+)-3-chloro-1-phenyl-1-propanol with an enantiomeric excess (ee) of >99%.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Synthesis of 3-Chloro-4-fluoroaniline.
Caption: Workflow for Chiral Intermediate Synthesis.
Discussion and Conclusion
The data presented indicates that precursors for halogenated pharmaceutical intermediates can be synthesized with high yield and purity. The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene provides an efficient route to 3-chloro-4-fluoroaniline, a versatile building block, with yields exceeding 94% and purities greater than 99.5%[1]. This demonstrates a robust and scalable method for producing key starting materials.
In the context of synthesizing chiral intermediates for drugs like Dapoxetine, asymmetric synthesis offers a direct route to the desired enantiomer, avoiding resolution steps that can be inefficient. The use of a chiral reductant like Eap2BCl with 3-chloropropiophenone as a starting material achieves an impressive enantiomeric excess of over 99%[2]. This highlights the power of stereoselective synthesis in modern drug development.
While a direct, comprehensive dataset for the performance of this compound as an intermediate is not yet prevalent in public literature, its structural features suggest high potential. The aldehyde functionality is highly versatile for forming carbon-carbon and carbon-nitrogen bonds, essential transformations in the synthesis of complex drug molecules. It is reasonable to extrapolate that synthetic routes employing this propanal derivative could offer competitive, if not superior, performance in terms of yield and reaction efficiency, particularly in reductive amination reactions to introduce amine functionalities.
Researchers and drug development professionals are encouraged to consider this compound as a promising intermediate. The development of synthetic routes utilizing this aldehyde could lead to more efficient and cost-effective manufacturing processes for a range of pharmaceuticals. Further research and publication of performance data for this specific intermediate would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate - Google Patents [patents.google.com]
- 3. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinjmap.com [chinjmap.com]
- 5. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-(3-Chloro-4-fluorophenyl)propanal: A Guide for Laboratory Professionals
For immediate reference, treat 3-(3-Chloro-4-fluorophenyl)propanal as a hazardous, halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The following procedures provide a comprehensive guide for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. This guidance is compiled from general best practices for handling halogenated organic compounds in a research setting.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Double nitrile or Viton gloves are recommended.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Lab Coat: A fully buttoned lab coat must be worn.[1]
All handling of this compound for disposal purposes should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
II. Waste Segregation and Collection Protocol
Proper segregation is critical for safe and cost-effective disposal. As a halogenated organic compound, this compound must be collected separately from other waste streams.[2][3][4]
Experimental Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
Label the Container:
-
Collect the Waste:
III. Storage of Chemical Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][7]
Key Storage Requirements:
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Store containers in secondary containment, such as a chemical-resistant tub, to contain potential spills.[2]
-
Ensure containers are stored away from heat and sources of ignition.[9][10][11]
-
The hazardous waste label must be clearly visible at all times.[2]
Regulatory Storage Limits:
| Waste Category | Maximum Accumulation Volume/Mass | Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months, as long as the volume limit is not exceeded.[5] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Once the limit is reached, it must be removed from the lab within 3 calendar days.[5] |
Note: While this compound is not explicitly P-listed, it is crucial to check the Safety Data Sheet (SDS) for any acute toxicity information that would require adhering to the stricter limit.
IV. Disposal and Removal Procedure
-
Container Capacity: Fill waste containers to no more than 90% capacity (leaving at least one inch of headspace) to allow for vapor expansion.[7]
-
Requesting Pickup: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[2][5]
-
Final Disposal Method: Halogenated organic wastes are typically sent for incineration at a regulated hazardous waste facility.[3]
V. Spill and Emergency Procedures
In the event of a spill:
-
Containment: Contain the leak and absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[2][9]
-
Cleanup: Place all contaminated materials (absorbent, gloves, etc.) into a sealed bag or container.[2]
-
Disposal: Label the container as "Hazardous Waste" with the chemical name and dispose of it through EH&S.[2]
-
Emergency Contact: For large spills or direct contact, flush the affected area with copious amounts of water and seek immediate medical attention. Notify your institution's emergency services and EH&S department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 3-(3-Chloro-4-fluorophenyl)propanal
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 3-(3-Chloro-4-fluorophenyl)propanal, ensuring a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[1] A face shield should be worn over safety glasses, particularly when there is a risk of splashing or a highly exothermic reaction.[1]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. While disposable nitrile gloves offer protection against a broad range of chemicals, it is advisable to consult the glove manufacturer's resistance guide for specific compatibility with aromatic aldehydes.[1][2] For tasks with a higher risk of splash or immersion, heavier-duty gloves such as neoprene or butyl rubber may be more appropriate.[2] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.[1]
-
Lab Coat : A flame-resistant lab coat, such as one made of Nomex®, should be worn and fully buttoned to provide maximum skin coverage.[1] Clothing made of synthetic materials like polyester or acrylic should be avoided.[1]
-
Footwear and Clothing : Closed-toe shoes that cover the entire foot and long pants are mandatory to protect against spills.[1]
-
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[1] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[1]
Hazard Summary and Quantitative Data
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |
| Physical Properties | Form : LiquidDensity : 1.145 g/mL at 25 °CFlash Point : > 110 °C (closed cup) |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before beginning work, ensure that the chemical fume hood is functioning correctly.[7] Assemble all necessary equipment and reagents.[8] Clearly label all containers.
-
Donning PPE : Put on all required PPE as outlined above, ensuring a proper fit.
-
Dispensing : Conduct all dispensing and handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Reaction Setup : If the chemical is to be used in a reaction, ensure the apparatus is securely clamped and that any potential sources of ignition are removed from the area, although its flashpoint is high.[5][6]
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even if gloves were worn.[7] Clean all contaminated surfaces.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers. Do not mix with incompatible waste streams.
-
Container Management : Keep waste containers closed when not in use.[7]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not pour this chemical down the drain.[3][4]
Experimental Workflow: Chemical Spill Response
In the event of a chemical spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the necessary steps.
Caption: Workflow for a chemical spill response.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
